Fmoc-L-Photo-Methionine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMQUEIDJLPYHS-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Photochemical Properties of Diazirine-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazirine-containing amino acids are a cornerstone of modern chemical biology and drug discovery, primarily utilized as photo-crosslinkers to elucidate biomolecular interactions.[1][2] These synthetic analogs of natural amino acids possess a unique diazirine moiety—a three-membered ring containing two nitrogen atoms—that is stable under normal physiological conditions but can be activated by ultraviolet (UV) light to form a highly reactive carbene intermediate.[1][3] This light-induced reactivity allows for the formation of covalent bonds with nearby molecules, effectively "freezing" transient interactions for subsequent analysis.[1][4]
This in-depth guide explores the core photochemical properties of diazirine-containing amino acids, providing a technical overview for researchers employing these powerful tools. We will delve into their mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for their application.
Photochemical Mechanism and Properties
Upon irradiation with UV light, typically in the range of 330–370 nm, the diazirine ring undergoes photolysis.[1][5] This process involves the extrusion of nitrogen gas (N₂) and the generation of a short-lived, highly reactive carbene species.[1][6][7] This carbene can then readily insert into a wide variety of chemical bonds, including C-H and O-H bonds, in its immediate vicinity, forming a stable covalent crosslink.[8][9]
An important consideration in the photochemistry of diazirines is the potential for isomerization to a linear diazo intermediate.[6][10][11] This diazo compound can also be reactive, particularly towards acidic residues like glutamate (B1630785) and aspartate, or it can further decompose to the carbene.[6][11][12] The formation of the diazo intermediate can influence the overall quantum yield of carbene formation and the specificity of labeling.[10][13] Alkyl diazirines, for instance, have been shown to exhibit a higher propensity to react via the diazo intermediate, leading to a preference for labeling acidic amino acids.[11][12][14] In contrast, aryl-trifluoromethyl diazirines tend to react more through the carbene intermediate, resulting in broader reactivity.[11][15]
The choice of diazirine-containing amino acid and the specific irradiation conditions can therefore be tailored to the experimental goals. For example, to capture a broader range of interactions, an aryl-trifluoromethyl diazirine might be preferred. If the goal is to target interactions within an acidic pocket of a protein, an alkyl diazirine could be more effective.
Quantitative Photochemical Data
The efficiency and selectivity of photo-crosslinking are governed by several key photochemical parameters. The following table summarizes available quantitative data for common diazirine-containing amino acids. It is important to note that these values can be influenced by the local microenvironment, including solvent polarity and pH.
| Photoreactive Amino Acid | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Notes |
| Photo-Leucine (Alkyl diazirine) | ~350-360 nm | Not consistently reported | Variable, can be low due to diazo formation[10][13] | Preferentially reacts with acidic residues (Glu, Asp) via a diazo intermediate.[11][12] |
| Photo-Methionine (Alkyl diazirine) | ~350-360 nm | Not consistently reported | Variable | Similar reactivity profile to Photo-Leucine. |
| 3-(trifluoromethyl)-3-(m-iodophenyl)diazirine (TID) containing amino acids (Aryl diazirine) | ~350 nm | Not consistently reported | Generally higher than alkyl diazirines | Reacts more broadly via a carbene intermediate.[11] |
Experimental Protocols
The successful application of diazirine-containing amino acids in photo-crosslinking experiments requires careful attention to experimental detail. Below are generalized protocols for key experimental stages.
Incorporation of Diazirine-Containing Amino Acids into Proteins
Objective: To replace a native amino acid with its photoreactive counterpart within a protein of interest.
Methodology:
-
Cell Culture and Metabolic Labeling:
-
Culture cells in an appropriate medium. For auxotrophic strains, use a medium lacking the natural amino acid to be replaced.
-
Supplement the medium with the desired diazirine-containing amino acid. The optimal concentration should be determined empirically to maximize incorporation without inducing cytotoxicity.[1]
-
Incubate the cells for a sufficient period to allow for protein synthesis and incorporation of the photoreactive amino acid.
-
-
In Vitro Protein Synthesis:
-
Utilize a cell-free protein expression system.
-
Add the diazirine-containing amino acid to the reaction mixture in place of its natural counterpart.
-
Allow the translation reaction to proceed according to the manufacturer's protocol.
-
Photo-Crosslinking
Objective: To induce covalent bond formation between the photoreactive amino acid and its interacting partners upon UV irradiation.
Methodology:
-
Prepare the sample containing the protein with the incorporated diazirine-containing amino acid. This can be a purified protein solution, cell lysate, or intact cells.
-
Place the sample in a suitable container, such as a petri dish or a multi-well plate, ensuring a thin layer for uniform light penetration.[4]
-
Irradiate the sample with a UV lamp at the appropriate wavelength, typically 350-365 nm.[5][6]
-
The duration and intensity of irradiation are critical parameters that must be optimized.[1] Insufficient irradiation will result in low crosslinking efficiency, while excessive exposure can lead to sample damage and non-specific crosslinking.[1] It is recommended to perform a time-course experiment to determine the optimal irradiation time.[16]
-
Perform control experiments, including samples that are not irradiated and samples containing the wild-type protein without the photoreactive amino acid.
Analysis of Crosslinked Products
Objective: To identify the proteins and specific residues involved in the interaction.
Methodology:
-
SDS-PAGE and Western Blotting:
-
Separate the proteins in the sample by SDS-PAGE.
-
Crosslinked complexes will appear as higher molecular weight bands.
-
Visualize the protein of interest and its crosslinked partners by Coomassie staining or Western blotting using an antibody against the protein of interest or an affinity tag.
-
-
Mass Spectrometry:
-
For precise identification of the crosslinked proteins and the site of crosslinking, mass spectrometry is the method of choice.
-
Excise the crosslinked band from the SDS-PAGE gel and perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Specialized software is then used to identify the crosslinked peptides and pinpoint the exact amino acid residues involved in the interaction.
-
Visualizations
The following diagrams illustrate the key photochemical processes and experimental workflows discussed in this guide.
Caption: Photochemical activation and reaction pathways of diazirine-containing amino acids.
Caption: General experimental workflow for photo-crosslinking with diazirine amino acids.
Conclusion
Diazirine-containing amino acids are indispensable tools for mapping biomolecular interactions. A thorough understanding of their photochemical properties, including their mechanism of activation, potential side reactions, and quantitative parameters, is crucial for the successful design and interpretation of photo-crosslinking experiments. By carefully controlling experimental conditions and employing appropriate analytical techniques, researchers can harness the power of these photoreactive probes to gain unprecedented insights into the intricate networks of interactions that govern cellular processes.
References
- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 2. Recent Applications of Diazirines in Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo Amino Acids - Enamine [enamine.net]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-L-Photo-Methionine: Structure, Properties, and Applications in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Photo-Methionine is a synthetically modified amino acid that has become an invaluable tool in chemical biology and drug discovery. This photoreactive analog of L-methionine, equipped with a diazirine moiety, enables researchers to elucidate protein-protein interactions and identify the targets of bioactive molecules through photoaffinity labeling. This guide provides a comprehensive overview of its structure, chemical properties, and detailed protocols for its application in solid-phase peptide synthesis and photo-crosslinking experiments.
Core Concepts: Structure and Photoreactivity
This compound is characterized by three key functional components: the L-methionine backbone, a photolabile diazirine ring, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine.
-
L-Methionine Analog: The core structure allows it to be recognized by the cellular machinery and incorporated into peptides and proteins.
-
Diazirine Ring: This three-membered ring containing two nitrogen atoms is the key to its photoreactivity. Upon irradiation with ultraviolet (UV) light, typically around 360 nm, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[1] This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting biomolecules.
-
Fmoc Protecting Group: The Fmoc group protects the α-amine during peptide synthesis, preventing unwanted side reactions. It is stable under the conditions required for peptide chain elongation but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), allowing for the stepwise addition of amino acids.[2][3][4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁N₃O₄ | [5] |
| Molecular Weight | 379.41 g/mol | [5] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid | [6] |
| CAS Number | 945859-89-2 | |
| Appearance | White to off-white powder | |
| Purity | ≥95% | |
| Storage Temperature | -20°C | |
| Solubility (unprotected L-Photo-Methionine) | 6 mg/mL in water | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into peptides and its subsequent use in photoaffinity labeling experiments.
Solid-Phase Peptide Synthesis (SPPS) of a Photo-Methionine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.[2]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or TNBS test) to ensure completion.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Photoaffinity Labeling of Protein-Protein Interactions
This protocol describes a general workflow for using a peptide containing L-Photo-Methionine to identify interacting proteins in a cellular context.
Materials:
-
Cells expressing the target protein of interest
-
Peptide containing L-Photo-Methionine (synthesized as described above)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV lamp (emitting at ~360 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin beads (if the peptide is biotinylated for enrichment)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Mass spectrometer
Procedure:
-
Cell Treatment:
-
Culture the cells of interest to an appropriate confluency.
-
Incubate the cells with the L-Photo-Methionine-containing peptide at a predetermined concentration and for a specific duration to allow for cellular uptake and interaction with the target protein.
-
-
UV Irradiation:
-
Wash the cells with ice-cold PBS to remove any unbound peptide.
-
Expose the cells to UV light (e.g., 360 nm) for a specified time (e.g., 10-30 minutes) on ice to activate the diazirine ring and induce crosslinking.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer to solubilize the proteins.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein mixture.
-
-
Enrichment of Crosslinked Complexes (Optional but Recommended):
-
If the photo-probe peptide contains an affinity tag (e.g., biotin), incubate the cell lysate with streptavidin-conjugated beads to enrich for the crosslinked protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Analysis of Crosslinked Products:
-
Separate the protein complexes by SDS-PAGE.
-
Visualize the crosslinked products by Coomassie staining, silver staining, or Western blotting using an antibody against the bait protein or the affinity tag.
-
Excise the protein bands of interest from the gel.
-
-
Mass Spectrometry Analysis:
-
Perform in-gel digestion of the excised protein bands (e.g., with trypsin).
-
Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
References
- 1. L-Photo-methionine - Wikipedia [en.wikipedia.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. L-Methionine-ð-Fmoc (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1141-1 [isotope.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C21H21N3O4 | CID 137946927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to In Vivo Photo-Crosslinking Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction to In Vivo Photo-Crosslinking
In vivo photo-crosslinking has emerged as a powerful technique for elucidating transient and dynamic biomolecular interactions within the complex environment of a living cell.[1][2][3][4] This method utilizes genetically encoded unnatural amino acids (UAAs) bearing photoreactive moieties.[5][6][7][8][] Upon activation with a specific wavelength of UV light, these amino acids form highly reactive intermediates that covalently bond with nearby molecules, effectively "freezing" interactions for subsequent analysis.[10][11] This guide provides a comprehensive overview of the core principles, methodologies, and applications of in vivo photo-crosslinking amino acids.
Core Principles of Photo-Crosslinking Amino Acids
Photo-crosslinking amino acids are variants of natural amino acids engineered to contain a light-sensitive functional group. The most commonly used photoreactive groups include benzophenones, diazirines, and aryl azides. When exposed to a specific wavelength of UV light, these groups generate highly reactive species—such as carbenes or nitrenes—that can insert into C-H, N-H, or O-H bonds of proximally located molecules, forming a stable covalent crosslink.[10][12] This allows for the capture of interactions that are often too transient or weak to be identified by traditional biochemical methods like co-immunoprecipitation.[1][4]
Types of Photo-Crosslinking Amino Acids
A variety of photo-crosslinking amino acids have been developed, each with distinct properties regarding its activation wavelength, reactivity, and steric footprint. The choice of a particular UAA depends on the specific biological question and the experimental system.
| Photo-Crosslinking Amino Acid | Photoreactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics |
| p-Benzoyl-L-phenylalanine (pBpa) | Benzophenone | 350-365[10][11][13][14] | Diradical (triplet state) | High crosslinking efficiency (>50%)[10]; chemically stable under ambient light[10]; can be repeatedly excited[10]. |
| Diazirine-containing amino acids (e.g., photo-Leucine, photo-Methionine) | Diazirine | 330-370[12][15][16] | Carbene | Smaller than benzophenone, potentially causing less steric perturbation[16]; highly reactive with a short lifetime[12]. |
| Aryl azide-containing amino acids | Aryl azide | 250-460[15][17] | Nitrene | Activation wavelength can be tuned by modifying the aryl ring[15]; can have lower crosslinking efficiency compared to pBpa[17]. |
Experimental Protocols
Site-Specific Incorporation of Photo-Crosslinking Amino Acids via Genetic Code Expansion
This protocol describes the site-specific incorporation of a UAA, such as pBpa, into a target protein in mammalian cells using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[7][14][18][19][20]
Materials:
-
Mammalian expression vector for the gene of interest (GOI) with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Mammalian expression vector encoding the orthogonal aminoacyl-tRNA synthetase (e.g., pBpaRS).
-
Mammalian expression vector encoding the orthogonal suppressor tRNA (e.g., tRNAPyl).
-
Photo-crosslinking amino acid (e.g., p-benzoyl-L-phenylalanine).
-
Mammalian cell line (e.g., HEK293T, CHO).
-
Cell culture medium and supplements.
-
Transfection reagent.
Procedure:
-
Plasmid Preparation: Prepare high-quality plasmids for the GOI, the orthogonal synthetase, and the suppressor tRNA.
-
Cell Culture and Transfection:
-
Seed the mammalian cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the three plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Supplementation with UAA:
-
Immediately after transfection, add the photo-crosslinking amino acid to the cell culture medium to a final concentration of 0.5-1 mM.
-
-
Protein Expression:
-
Incubate the cells for 24-48 hours to allow for the expression of the UAA-containing protein.
-
In Vivo Photo-Crosslinking
This protocol outlines the procedure for UV irradiation of live cells to induce covalent crosslinking.
Materials:
-
Cells expressing the protein of interest with the incorporated photo-crosslinking amino acid.
-
Phosphate-buffered saline (PBS).
-
UV lamp with the appropriate wavelength for the chosen UAA (e.g., 365 nm for pBpa).
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold PBS to remove the culture medium.
-
For adherent cells, leave a thin layer of PBS covering the cells. For suspension cells, resuspend the cell pellet in ice-cold PBS.
-
-
UV Irradiation:
-
Place the cell culture plate on a cold surface (e.g., an ice-water bath) to minimize cellular stress.
-
Irradiate the cells with a UV lamp at the specific activation wavelength (e.g., 365 nm) for 15-30 minutes.[21] The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Lysis:
-
Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
The cell lysate containing the crosslinked protein complexes is now ready for downstream analysis.
-
Analysis of Crosslinked Products by Mass Spectrometry
This protocol provides a general workflow for the identification of crosslinked peptides by mass spectrometry.[2][22][23][24][25]
Materials:
-
Cell lysate containing crosslinked protein complexes.
-
Affinity purification reagents (e.g., antibodies, beads).
-
SDS-PAGE reagents.
-
In-gel digestion reagents (e.g., trypsin).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Crosslink identification software (e.g., MeroX, pLink).
Procedure:
-
Affinity Purification (Optional):
-
If the protein of interest is tagged, perform affinity purification to enrich for the crosslinked complexes.
-
-
SDS-PAGE and In-Gel Digestion:
-
Separate the proteins by SDS-PAGE.
-
Excise the protein band corresponding to the crosslinked complex.
-
Perform in-gel digestion of the proteins with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides from the MS/MS data. This software searches for peptide pairs that are covalently linked by the mass of the crosslinker.
-
Visualizing Workflows and Pathways
Genetic Code Expansion for UAA Incorporation
Caption: Workflow for genetic code expansion to incorporate unnatural amino acids.
In Vivo Photo-Crosslinking and Analysis
Caption: General workflow for in vivo photo-crosslinking and mass spectrometry analysis.
Applications in Research and Drug Development
In vivo photo-crosslinking is a versatile tool with broad applications:
-
Mapping Protein-Protein Interaction Networks: It allows for the identification of direct and transient protein-protein interactions within their native cellular context.[4]
-
Characterizing Protein-Nucleic Acid Interactions: This technique can be used to map the binding sites of proteins on DNA or RNA in living cells.
-
Investigating Protein-Lipid Interactions: It enables the study of interactions between proteins and lipids within cellular membranes.
-
Drug Target Identification and Validation: Photo-crosslinking can be employed to identify the cellular targets of small molecule drugs. By attaching a photoreactive group to a drug molecule, researchers can covalently link the drug to its binding partners in vivo.
-
Structural Biology: The distance constraints obtained from crosslinking experiments can be used to model the three-dimensional structures of protein complexes.[22]
Conclusion
In vivo photo-crosslinking using genetically encoded unnatural amino acids is a powerful and increasingly utilized technique for the study of biomolecular interactions in their native environment. Its ability to capture transient and dynamic interactions provides invaluable insights into complex biological processes. As new photo-crosslinking amino acids with improved properties are developed and analytical methods become more sensitive, the applications of this technology in basic research and drug discovery will continue to expand.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] In Vivo Photocrosslinking with Unnatural Amino Acid Mutagenesis | Semantic Scholar [semanticscholar.org]
- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Frontiers | Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 25. pubs.acs.org [pubs.acs.org]
The Spark and the Bond: A Technical Guide to the History and Development of Photo-Reactive Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate dance of life, the transient and often fleeting interactions between proteins form the very basis of cellular function. Capturing these ephemeral connections has long been a central challenge in molecular biology. The advent of photo-reactive amino acids (PRAAs) represents a paradigm shift in our ability to illuminate these interactions, providing a powerful toolkit to "freeze" molecular dialogues in time and space. These cleverly designed analogs of natural amino acids are equipped with a light-sensitive moiety that, upon photo-activation, forges a covalent bond with nearby molecules, creating a permanent record of a transient event. This in-depth technical guide delves into the history, development, and core methodologies of PRAAs, offering a comprehensive resource for researchers seeking to harness their potential in unraveling complex biological systems and accelerating drug discovery.
A Brief History: From Photo-Affinity Labeling to Genetic Code Expansion
The conceptual seeds for PRAAs were sown in the field of photo-affinity labeling , a technique pioneered by Frank H. Westheimer in the late 1960s and early 1970s.[1] His work demonstrated that photo-activated reagents could be used to covalently modify the active sites of enzymes, providing a new way to map molecular interactions.[1][2] This laid the groundwork for the development of amino acid analogs bearing these photo-reactive groups.
A significant leap forward came with the ability to incorporate these unnatural amino acids (UAAs) directly into proteins. The groundbreaking work of John Abelson and others on tRNA suppression in the 1970s opened the door for site-specific incorporation of molecules beyond the canonical 20 amino acids.[3][4][5][6] However, it was the pioneering research of Peter G. Schultz in the late 1980s and 1990s that truly revolutionized the field.[7][8][9][10][11] Schultz and his colleagues developed orthogonal aminoacyl-tRNA synthetase/tRNA pairs, effectively expanding the genetic code to allow for the efficient and site-specific incorporation of a vast array of UAAs, including PRAAs, into proteins in both prokaryotic and eukaryotic organisms.[7][8][9][10][11] This breakthrough transformed PRAAs from chemical probes to genetically encodable tools, enabling a new era of in vivo cross-linking studies.
Core Photo-Reactive Chemistries: A Comparative Overview
Three major classes of photo-reactive moieties have dominated the field, each with its own distinct photochemical properties and reactivity profiles. The choice of a particular PRAA is dictated by the specific application, considering factors such as activation wavelength, the reactivity of the generated intermediate, and potential side reactions.
| Feature | Aryl Azides (e.g., p-azido-L-phenylalanine, AzF) | Benzophenones (e.g., p-benzoyl-L-phenylalanine, BpA) | Diazirines (e.g., photo-Leucine, photo-Methionine) |
| Photo-reactive Group | Aryl azide (B81097) (-N₃) | Benzophenone (B1666685) | Diazirine |
| Activation Wavelength (nm) | 250-400[12] | 350-360[13] | 330-370[14] |
| Reactive Intermediate | Nitrene (singlet or triplet)[13] | Triplet excited state (biradical)[15] | Carbene (singlet)[14] |
| Quantum Yield (Φ) | 0.1 - 0.7[16] | ~1 (triplet formation)[15][17] | ~0.1 - 0.5 (carbene formation)[18][19][20] |
| Half-life of Reactive Species | Nanoseconds to microseconds[10] | Microseconds[17] | Nanoseconds[18] |
| Reactivity | C-H and N-H insertion, addition to double bonds. Singlet nitrenes insert into C-H bonds with a preference for tertiary > secondary > primary.[13][21][22] | Hydrogen abstraction from C-H bonds, preferentially from electron-rich C-H bonds (e.g., adjacent to heteroatoms).[3][8][23] | C-H and N-H insertion, addition to double bonds. Highly reactive and non-selective.[14][21] |
| Advantages | Relatively small size, can be activated at longer wavelengths with appropriate substitutions.[12] | Chemically stable under ambient light, high cross-linking efficiency, less prone to intramolecular rearrangement.[13][15] | Very small size, high reactivity leading to efficient cross-linking, activated at longer, less damaging wavelengths.[24][25] |
| Disadvantages | Can be reduced to an amine in the cellular environment, nitrenes can undergo intramolecular rearrangements.[13][26] | Larger size, can be less efficiently incorporated into proteins, requires longer irradiation times.[15] | Can isomerize to a linear diazo compound which has different reactivity.[18][19] |
Experimental Protocols
I. Synthesis of Photo-Reactive Amino Acids
This protocol is adapted from the method described by Kauer et al. (1986).[27][28][29]
-
Preparation of 4-Methylbenzophenone (B132839): In a flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride in carbon disulfide. Slowly add a mixture of benzoyl chloride and toluene. Reflux the mixture for 3 hours. After cooling, pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization from ethanol (B145695).
-
Bromination of 4-Methylbenzophenone: Dissolve 4-methylbenzophenone in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under illumination with a tungsten lamp for 4-6 hours. Cool the reaction mixture, filter off the succinimide, and evaporate the solvent. The resulting 4-(bromomethyl)benzophenone (B1266169) can be purified by recrystallization.
-
Synthesis of the Diethyl Acetoamidomalonate Adduct: In a solution of sodium ethoxide in absolute ethanol, add diethyl acetamidomalonate. Stir the mixture until a clear solution is obtained. Then, add a solution of 4-(bromomethyl)benzophenone in absolute ethanol dropwise. Reflux the reaction mixture for 12-16 hours.
-
Hydrolysis and Decarboxylation: To the reaction mixture from the previous step, add a solution of sodium hydroxide (B78521) and reflux for 4 hours. Acidify the cooled solution with concentrated hydrochloric acid and reflux for another 4 hours to effect decarboxylation.
-
Resolution of DL-BpA: The resulting racemic p-benzoyl-phenylalanine can be resolved using standard enzymatic or chemical resolution methods to obtain the desired L-enantiomer.
This protocol is based on the methods described by Chin et al. (2002) and others.[21][22][26][30][31][32][33][34][35][36]
-
Synthesis of 4-amino-L-phenylalanine: This can be achieved by the reduction of 4-nitro-L-phenylalanine, which is commercially available or can be synthesized by nitration of L-phenylalanine.
-
Diazotization of 4-amino-L-phenylalanine: Dissolve 4-amino-L-phenylalanine in a solution of hydrochloric acid and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C. Stir the reaction mixture for 30 minutes.
-
Azidation: To the cold diazonium salt solution, slowly add a solution of sodium azide in water. Stir the reaction mixture at 0-5 °C for 1-2 hours and then allow it to warm to room temperature overnight.
-
Purification: The crude p-azido-L-phenylalanine can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
II. Site-Specific Incorporation of PRAAs into Proteins
This protocol outlines the general steps for incorporating a PRAA at a specific site in a target protein in mammalian cells using the amber stop codon suppression methodology.[1][6][7][9][26]
-
Plasmid Construction:
-
Mutate the gene of interest to introduce an amber stop codon (TAG) at the desired position for PRAA incorporation.
-
Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired PRAA (e.g., a mutant E. coli tyrosyl-tRNA synthetase for BpA).
-
Obtain or construct a plasmid encoding the corresponding orthogonal suppressor tRNA (e.g., B. stearothermophilus tRNATyr with a CUA anticodon). These are often co-expressed from a single plasmid.
-
-
Cell Culture and Transfection:
-
Culture the desired mammalian cell line (e.g., HEK293T) in appropriate growth medium.
-
Co-transfect the cells with the plasmid containing the amber mutant of the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair using a suitable transfection reagent.
-
-
PRAA Supplementation and Protein Expression:
-
After transfection, replace the growth medium with fresh medium supplemented with the desired PRAA (typically 1-10 mM).
-
Incubate the cells for 24-72 hours to allow for expression of the protein containing the incorporated PRAA.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Purify the target protein using an appropriate affinity tag (e.g., His-tag, FLAG-tag) that was engineered into the protein construct.
-
III. Photo-Cross-linking and Analysis
-
Sample Preparation: Prepare the purified protein containing the PRAA in a suitable buffer. If studying a protein-protein interaction, add the binding partner(s) to the solution.
-
UV Irradiation:
-
Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on ice).
-
Irradiate the sample with a UV lamp at the appropriate wavelength for the specific PRAA (e.g., 365 nm for BpA and diazirines, or a broader spectrum UV source for aryl azides). The irradiation time will need to be optimized for each system, typically ranging from a few minutes to an hour.
-
-
Analysis of Cross-linked Products:
-
SDS-PAGE and Western Blotting: Analyze the irradiated sample by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species. Confirm the identity of the cross-linked products by Western blotting using antibodies against the proteins of interest.
-
Mass Spectrometry: For detailed analysis of the cross-linking site, the cross-linked protein complex is typically digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is then used to identify the cross-linked peptides and pinpoint the exact amino acid residues involved in the covalent bond.
-
IV. Cryo-Electron Microscopy (Cryo-EM) of Cross-linked Complexes
-
Sample Optimization: The cross-linking reaction should be optimized to produce a homogenous population of the desired cross-linked complex. This can be assessed by techniques like size-exclusion chromatography.
-
Grid Preparation and Vitrification: Apply a small volume of the purified, cross-linked complex to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large dataset of images (micrographs) of the particles is collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted from the micrographs, aligned, and classified. The classified particles are then used to generate a 3D reconstruction of the cross-linked complex. The high-resolution structure can reveal the precise architecture of the interacting proteins.
Visualizing Molecular Interactions: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the application of photo-reactive amino acids.
Conclusion and Future Perspectives
Photo-reactive amino acids have matured from a niche chemical biology tool into an indispensable technique for dissecting the intricate networks of protein interactions that govern cellular life. The ability to genetically encode these molecular cameras has empowered researchers to capture dynamic events within the native cellular context with unprecedented precision. As the field continues to evolve, we can anticipate the development of novel PRAAs with improved photochemical properties, such as activation at longer, less phototoxic wavelengths, and enhanced cross-linking efficiencies. The integration of PRAA-based cross-linking with advanced analytical techniques like cryo-electron tomography promises to provide atomic-level snapshots of large, dynamic molecular machines in their cellular milieu. For drug development professionals, these tools offer a powerful approach to validate drug targets, elucidate mechanisms of action, and discover novel therapeutic interventions by directly visualizing the engagement of small molecules with their protein partners in living systems. The future of photo-reactive amino acids is bright, promising to shed ever more light on the dark corners of the interactome.
References
- 1. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the ligand-binding site on a G protein-coupled receptor (GPCR) using genetically encoded photocrosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 12. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 13. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]
- 14. Suppression of benzophenone-induced triplet quenching for enhanced TADF performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Item - Quantum Yield of Formation of Diazo Compounds from the Photolysis of Diazirines - American Chemical Society - Figshare [acs.figshare.com]
- 21. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 22. m.youtube.com [m.youtube.com]
- 23. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03907F [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. 2024.sci-hub.se [2024.sci-hub.se]
- 28. p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. search.library.ucla.edu [search.library.ucla.edu]
- 31. researchgate.net [researchgate.net]
- 32. Catalytic insertion of nitrenes into B–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 4-Azido-L-phenylalanine | genetically-encoded molecular probe | CAS# 33173-53-4 | InvivoChem [invivochem.com]
- 36. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Understanding carbene chemistry in photo-crosslinking
An In-depth Technical Guide to Carbene Chemistry in Photo-Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Molecular Interactions
Photo-crosslinking is a powerful technique that utilizes light to initiate covalent bond formation between interacting molecules, effectively creating a permanent "snapshot" of these interactions in their native environment.[][2][3] This method is invaluable in drug development and chemical biology for identifying drug targets, mapping protein-protein interactions (PPIs), and elucidating the structure of biomolecular complexes.[3][4] At the heart of the most precise and efficient photo-crosslinking strategies are carbenes: highly reactive, neutral carbon species with two unshared valence electrons.[5][6][7]
Upon activation by light, carbene precursors generate these transient intermediates, which can insert indiscriminately into a wide range of chemical bonds, including the otherwise inert carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds abundant in biological systems.[8][9] This high reactivity, combined with the small size of the carbene-generating moiety, allows for the capture of interactions with minimal disruption to the native biological context, providing high-resolution structural information.[9]
Core Chemistry: Generating Carbenes with Light
The generation of carbenes for photo-crosslinking is achieved by irradiating stable precursor molecules with UV light. The most prominent and effective precursors used in modern chemical biology are diazirines and, to a lesser extent, diazo compounds.
Diazirines: The Precursor of Choice
Diazirines are three-membered ring compounds containing a carbon and two nitrogen atoms.[8] They have become the gold standard for carbene-based photo-crosslinking due to several key advantages.[8][9]
-
Activation & Mechanism: When exposed to long-wave UV light (typically 330-370 nm), the diazirine ring decomposes, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive carbene intermediate.[8][10] This process can also proceed through a linear diazo isomer, which itself can generate the reactive carbene.[9][11] The carbene, existing in a singlet state, can then rapidly insert into nearby bonds to form a stable covalent crosslink.[9]
-
Advantages:
-
Superior Stability: Diazirines are more stable in various chemical environments (including acidic and basic conditions) and under typical laboratory lighting compared to other photoreactive groups.[8][12]
-
Long-Wavelength Activation: Activation with less energetic, long-wave UV light (330-370 nm) minimizes the potential for photodamage to sensitive biological samples like proteins and nucleic acids, a significant drawback of precursors like simple aryl azides which require short-wave UV light (~254 nm).[8][10]
-
Small Size: The diazirine moiety is exceptionally small, reducing steric hindrance and minimizing perturbation of the biological system under investigation.[9]
-
High Efficiency: They offer higher photocrosslinking efficiency compared to other photoreactive groups.[9]
-
Diazo Compounds
Diazo compounds are another class of carbene precursors.[5][13] Upon photolysis, they also lose N₂ to form a carbene.[5][9] However, they are generally less stable than diazirines and are susceptible to a competing side reaction known as the Wolff rearrangement, where the carbene rearranges into a ketene.[5][9] This alternative reaction pathway can reduce the efficiency of the desired crosslinking event.
Quantitative Data for Photo-Crosslinking Precursors
The selection of a photo-crosslinker is dictated by its photochemical properties. The following table summarizes key quantitative parameters for the most common carbene and nitrene (from aryl azides, for comparison) precursors.
| Photoreactive Group | Precursor Class | Typical Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Alkyl/Aryl Diazirine | Carbene Precursor | 330 - 370[10][12] | Carbene | High efficiency, stable, small size, long-wave activation minimizes sample damage.[8][9] | Complex synthesis.[9] |
| Trifluoromethylphenyldiazirine (TFMD) | Carbene Precursor | ~350 | Carbene | High cross-linking efficiency, generates a more reactive carbene.[14] | Larger size compared to simple diazirines. |
| Diazo Compound | Carbene Precursor | 350 - 380[9] | Carbene | Historical significance, first used for photoaffinity labeling.[9] | Less stable, potential for Wolff rearrangement side reaction.[5][9] |
| Nitrophenyl Azide | Nitrene Precursor | 300 - 460[10] | Nitrene | Longer wavelength activation than simple phenyl azides.[10] | Generates a less reactive intermediate than carbenes, potential for rearrangement.[15] |
| Simple Phenyl Azide | Nitrene Precursor | 250 - 350[10] | Nitrene | Widely used historically. | Short-wave UV can damage biological molecules.[8][10] |
Visualizing the Process: Workflows and Mechanisms
Understanding the logical flow of a photo-crosslinking experiment and the underlying chemical transformations is critical for successful implementation and data interpretation.
References
- 2. youtube.com [youtube.com]
- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DSpace [kb.osu.edu]
- 7. radtech.org [radtech.org]
- 8. Diazirine - Wikipedia [en.wikipedia.org]
- 9. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. Carbene - Formation, Reactivity, Stability | Britannica [britannica.com]
- 14. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Fmoc-L-Photo-Methionine: A Tool for Illuminating Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-L-Photo-Methionine, a photo-reactive amino acid analog crucial for the study of protein-protein interactions. We will delve into its chemical properties, synthesis, and detailed protocols for its application in cutting-edge research, including photoaffinity labeling and solid-phase peptide synthesis.
Core Properties of this compound
This compound is a derivative of the natural amino acid methionine, engineered to contain a photo-activatable diazirine ring. This feature allows for the formation of a highly reactive carbene intermediate upon exposure to UV light, leading to covalent cross-linking with interacting proteins. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis.
| Property | Value | Reference |
| CAS Number | 945859-89-2 | |
| Molecular Weight | 379.41 g/mol | |
| Molecular Formula | C₂₁H₂₁N₃O₄ | |
| Appearance | Powder | |
| Storage Temperature | -20°C | |
| Application | Peptide synthesis, Photoaffinity labeling | |
| Reaction Suitability | Fmoc solid-phase peptide synthesis |
Synthesis of this compound
The synthesis of this compound begins with the synthesis of its precursor, L-Photo-Methionine. Racemic Photo-Methionine is synthesized from 4,4'-azi-pentanal via the Strecker amino acid synthesis. The desired L-enantiomer is then separated through enzymatic resolution of the acetamide[1].
Following the synthesis of L-Photo-Methionine, the N-terminus is protected with an Fmoc group. This is a standard procedure in peptide chemistry.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for at least one hour[2].
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF[2]. This exposes the free amine for the next coupling step.
-
Amino Acid Activation: Activate the carboxyl group of this compound by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like N,N-diisopropylethylamine (DIPEA) in DMF[3].
-
Coupling: Add the activated this compound solution to the resin and allow the reaction to proceed for 1-2 hours to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Caption: General workflow for Fmoc-SPPS.
Photoaffinity Labeling Protocol for Identifying Protein-Protein Interactions
This protocol provides a general framework for using a peptide containing L-Photo-Methionine to identify interacting proteins in a cellular context.
-
Probe Synthesis: Synthesize a peptide of interest incorporating this compound at a specific position using the SPPS protocol described above. It is also beneficial to include a reporter tag, such as biotin (B1667282) or a clickable alkyne group, for later purification and detection[4].
-
Cellular Incubation: Incubate the photo-reactive peptide probe with live cells or cell lysates to allow it to bind to its target protein(s).
-
UV Irradiation: Expose the sample to UV light (typically around 350-365 nm) to activate the diazirine ring on the L-Photo-Methionine residue. This generates a reactive carbene that will covalently cross-link to nearby interacting proteins[4].
-
Lysis and Enrichment: Lyse the cells and enrich the cross-linked protein complexes. If the probe contains a biotin tag, this can be achieved using streptavidin-coated beads.
-
Analysis: Analyze the enriched proteins by SDS-PAGE and mass spectrometry to identify the proteins that have been cross-linked to the peptide probe.
Caption: Workflow for photoaffinity labeling.
Application in Signaling Pathway Research: A Case Study
The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a crucial signaling cascade that regulates cell growth and metabolism in response to nutrient availability, including amino acids like methionine. S-adenosylmethionine (SAM), a metabolite derived from methionine, has been identified as a key signaling molecule in this pathway. A protein named SAMTOR has been found to be a SAM sensor that interacts with the GATOR1 complex, an inhibitor of mTORC1. When SAM levels are high, it binds to SAMTOR, disrupting the SAMTOR-GATOR1 interaction and thus activating mTORC1. Conversely, low SAM levels promote the SAMTOR-GATOR1 interaction, leading to mTORC1 inhibition[5].
This compound can be a valuable tool to further dissect such signaling pathways. For instance, a photo-reactive analog of SAM could be synthesized using L-Photo-Methionine. This probe could be used in photoaffinity labeling experiments to identify other proteins that bind to SAM or are in close proximity to SAM-binding proteins within the mTORC1 signaling complex, providing a more detailed map of the protein-protein and protein-metabolite interactions that govern this critical cellular process.
Caption: Role of a methionine metabolite in mTORC1 signaling.
References
- 1. L-Photo-methionine - Wikipedia [en.wikipedia.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. biomatik.com [biomatik.com]
- 4. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction in human cells by metabolites derived from methionine and glucose [dspace.mit.edu]
Methodological & Application
Application Notes and Protocols for Incorporating Fmoc-L-Photo-Methionine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Photo-Methionine is a photo-activatable amino acid analog used to elucidate protein-protein interactions through photo-affinity labeling.[1][2] This unnatural amino acid contains a diazirine moiety that, upon UV irradiation (typically ~360 nm), forms a highly reactive carbene intermediate capable of forming covalent crosslinks with interacting biomolecules in close proximity.[1] Its structural similarity to natural methionine allows for its efficient incorporation into peptide sequences during standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] These application notes provide a detailed protocol for the successful incorporation of this compound into peptides, including recommended coupling and cleavage conditions, as well as a general workflow for its use in photo-crosslinking studies.
Materials and Reagents
-
This compound
-
Fmoc-compatible resin (e.g., Rink Amide, Wang)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Solution: 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail (Reagent K, modified): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)
-
Scavengers for photo-methionine: Triisopropylsilane (TIS) can also be considered in cleavage cocktails.
-
Anhydrous diethyl ether
-
HPLC-grade water and acetonitrile
-
UV light source (e.g., 365 nm lamp)
Data Presentation: Expected Quantitative Data
The successful incorporation of this compound is critical for the synthesis of high-quality photo-affinity probes. The following table summarizes the expected quantitative data based on standard Fmoc-SPPS protocols. Actual results may vary depending on the peptide sequence, length, and specific synthesis conditions.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | > 99% | Per coupling step, as monitored by a qualitative ninhydrin (B49086) test or UV monitoring of Fmoc deprotection. |
| Crude Peptide Purity | 70-90% | Dependent on peptide length and sequence. Purification via RP-HPLC is typically required.[3] |
| Overall Peptide Yield | 10-40% | Post-purification, highly dependent on the number of amino acids and purification efficiency. |
Experimental Protocols
Special Handling Considerations:
This compound is a photosensitive compound.[4] All manipulations involving this reagent should be performed under subdued light conditions or in amber vials to prevent premature activation of the diazirine group. It is recommended to store the solid reagent at -20°C in a dry, dark environment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first coupling step.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent such as HCTU or HATU (3-5 equivalents) and a base like DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a double coupling.
-
-
Washing: After complete coupling, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Side-Chain Deprotection
The diazirine group of photo-methionine is generally stable to the acidic conditions of cleavage. However, the thioether in the methionine side chain is susceptible to oxidation.[5] Therefore, a cleavage cocktail containing scavengers is essential.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry thoroughly under vacuum.
-
Cleavage:
-
Prepare the cleavage cocktail (e.g., Reagent K) in a well-ventilated fume hood. For peptides containing photo-methionine, the addition of scavengers is crucial to prevent side reactions.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. .
-
-
Drying and Storage: Dry the crude peptide pellet under vacuum and store at -20°C or below.
Protocol 3: Photo-Crosslinking
This is a general protocol for inducing photo-crosslinking with a peptide containing L-Photo-Methionine. The optimal conditions, particularly UV exposure time and distance, should be empirically determined.
-
Sample Preparation: Dissolve the purified photo-methionine-containing peptide in a suitable buffer and incubate it with the target protein(s) to allow for non-covalent interaction.
-
UV Irradiation:
-
Expose the sample to a UV light source with a wavelength of approximately 365 nm.[4]
-
The irradiation time can range from 5 to 30 minutes, depending on the lamp intensity and the distance to the sample. It is recommended to perform a time-course experiment to optimize the crosslinking efficiency while minimizing potential photodamage.
-
-
Analysis of Crosslinked Products:
-
Analyze the reaction mixture by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.
-
Further characterization of the crosslinked products can be performed using techniques such as Western blotting and mass spectrometry to identify the interaction partners and map the crosslinking sites.
-
Visualization of Workflows
SPPS Cycle for this compound Incorporation
Caption: Workflow of a single SPPS cycle for incorporating this compound.
Photoaffinity Labeling Workflow
Caption: General workflow for photoaffinity labeling using a photo-methionine-containing peptide.
References
- 1. L-Photo-methionine - Wikipedia [en.wikipedia.org]
- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-L-Photo-Methionine in Identifying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Photo-Methionine is a photo-activatable amino acid analog of L-methionine, designed for the identification and characterization of protein-protein interactions (PPIs) in their native cellular environment.[1][2][3] This unnatural amino acid contains a diazirine ring, which upon exposure to long-wave UV light (~360 nm), generates a highly reactive carbene intermediate.[3][4] This intermediate rapidly and indiscriminately forms covalent bonds with molecules in close proximity, effectively "trapping" transient and stable protein interaction partners.[3][4] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes this reagent fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its site-specific incorporation into peptides and proteins.[5]
The use of this compound, often in conjunction with other photo-activatable amino acids like Photo-Leucine, provides a powerful tool for chemical proteomics, aiding in the discovery of novel drug targets, the validation of therapeutic candidates, and the elucidation of complex biological pathways.[1][2][6]
Principle of the Method
The experimental workflow for utilizing this compound to identify PPIs involves several key stages. First, the photo-amino acid is incorporated into cellular proteins. This can be achieved by supplementing the cell culture medium with L-Photo-Methionine, which will be utilized by the cell's natural translational machinery in place of endogenous methionine.[2][3] Following incorporation, cells are irradiated with UV light to induce cross-linking between the photo-methionine-containing protein and its interacting partners. Subsequently, the cross-linked protein complexes are isolated, typically through immunoprecipitation of a tagged bait protein. Finally, the captured proteins are identified and quantified using mass spectrometry.[6]
Key Applications
-
Mapping Protein-Protein Interaction Networks: Elucidate complex interaction networks within living cells.[2][6]
-
Identification of Transient or Weak Interactions: Capture fleeting interactions that are often missed by traditional methods like co-immunoprecipitation.[7]
-
Drug Target Identification and Validation: Identify the cellular targets of small molecules or therapeutic peptides.[1]
-
Structural Biology: Provide distance constraints for the structural modeling of protein complexes.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of L-Photo-Methionine in PPI studies.
| Parameter | Value | Cell Type/System | Reference |
| L-Photo-Methionine Concentration in Media | 2 mM | Mammalian Cells | [8] |
| L-Photo-Leucine Concentration in Media (if used) | 4 mM | Mammalian Cells | [8] |
| Incorporation Rate | 10-20% | Mammalian Cells | [9] |
| Incorporation Rate | 50-70% | E. coli | [10][11] |
| UV Irradiation Wavelength | ~360-365 nm | In vitro / In vivo | [1][9] |
| UV Irradiation Time | 5-15 minutes | Mammalian Cells | [9] |
Table 1: Recommended starting conditions for in-cell photo-crosslinking experiments.
| Analytical Platform | Key Considerations |
| SDS-PAGE & Western Blot | Visualize mobility shift of cross-linked complexes. |
| Mass Spectrometry (LC-MS/MS) | Identify and quantify interacting proteins. |
| Software for Data Analysis | MaxQuant, Mascot, Proteome Discoverer for protein identification and quantification. |
Table 2: Analytical methods for the characterization of cross-linked complexes.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Photo-Methionine
-
Cell Culture Preparation: Plate mammalian cells and grow to 60-70% confluency in standard culture medium.
-
Preparation of Labeling Medium: Prepare DMEM medium lacking L-methionine and L-leucine (DMEM-LM). Supplement this medium with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and L-glutamine.[9]
-
Addition of Photo-Amino Acids: Just before use, dissolve L-Photo-Methionine to a final concentration of 2 mM and L-Photo-Leucine to a final concentration of 4 mM in the prepared DMEM-LM.[8] L-Photo-Methionine may require warming to 37°C or vigorous vortexing to fully dissolve.[9]
-
Cell Labeling: Wash the cells twice with sterile PBS. Replace the standard medium with the photo-amino acid-containing medium and incubate for 24 hours in a standard cell culture incubator.[9]
Protocol 2: In-Cell Photo-Crosslinking
-
Preparation for Irradiation: After the 24-hour incubation, aspirate the labeling medium and wash the cells once with PBS. Add a sufficient volume of PBS to cover the cell monolayer to prevent drying during irradiation.
-
UV Irradiation: Place the cell culture dish on a cold surface (e.g., an ice pack) to minimize heat-induced stress. Irradiate the cells with a UV lamp emitting at ~365 nm for 5-15 minutes.[9] The optimal irradiation time should be determined empirically.
-
Cell Harvesting: Following irradiation, immediately proceed to cell lysis or snap-freeze the cell pellet for storage at -80°C.
Protocol 3: Immunoprecipitation of Cross-linked Protein Complexes
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarification of Lysate: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Immunoprecipitation: Incubate the cleared lysate with an antibody specific to the bait protein overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with lysis buffer to remove non-specific binders.
-
Elution: Elute the cross-linked protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or by boiling in SDS-PAGE sample buffer).
Protocol 4: Sample Preparation for Mass Spectrometry
-
Protein Denaturation, Reduction, and Alkylation: Eluted proteins are denatured (e.g., with urea), reduced with DTT, and alkylated with iodoacetamide (B48618) to prepare them for enzymatic digestion.
-
In-solution or In-gel Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Desalting and Concentration: Desalt and concentrate the peptide mixture using C18 solid-phase extraction (e.g., StageTips).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the proteins in the sample.[12]
Visualizations
Caption: Experimental workflow for PPI identification using L-Photo-Methionine.
Caption: PGRMC1 interaction with Insig in the regulation of cholesterol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Label-Free Quantitative Proteomics in Protein-Protein Interactions (PPIs) Studies - Creative Proteomics [creative-proteomics.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
UV irradiation wavelength and duration for photo-crosslinking
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing ultraviolet (UV) irradiation to induce photo-crosslinking in various materials. The information is tailored for applications in biomedical research and drug development, including the formation of hydrogels for controlled release and the analysis of protein-nucleic acid interactions.
Section 1: Fundamental Principles of UV Photo-Crosslinking
UV photo-crosslinking is a photochemical process that uses UV light to initiate the formation of covalent bonds between polymer chains or between biomolecules.[1] This process can be initiated in two primary ways:
-
Direct Crosslinking: High-energy, short-wavelength UV light (UVC, typically 254 nm) possesses sufficient energy to directly excite molecules like nucleic acids, leading to the formation of covalent bonds with closely associated proteins without the need for an external chemical initiator.[2][3] This method is the cornerstone of techniques like CLIP-seq.
-
Photoinitiator-Mediated Crosslinking: Longer wavelength UV light (UVA, 320-400 nm) is used to activate a photoinitiator molecule.[4] The photoinitiator absorbs the UV energy and decomposes into highly reactive free radicals, which then initiate the polymerization and crosslinking of monomers or polymers.[1][5][6][7] This method is widely used for creating hydrogels and curing polymers, as longer wavelengths are generally less damaging to cells and tissues.[8]
The choice of wavelength, energy dose, and duration are critical parameters that must be optimized for each specific application to achieve the desired crosslinking efficiency while minimizing potential damage to the materials or biological samples.[9][10]
Section 2: Application Note: Photo-Crosslinking of Hydrogels for Drug Delivery
Photo-crosslinkable hydrogels are extensively used as matrices for the controlled delivery of therapeutics.[11][12] By encapsulating drugs within a polymer solution and subsequently crosslinking it with UV light, a stable, drug-loaded hydrogel can be formed. The crosslinking density, which can be tuned by adjusting UV exposure and photoinitiator concentration, influences the hydrogel's mechanical properties, swelling behavior, and drug release profile.[11]
Key Parameters for Hydrogel Crosslinking
The table below summarizes typical parameters for the UV photo-crosslinking of common hydrogel systems used in drug delivery and tissue engineering.
| Polymer System | Photoinitiator | Concentration (% w/v) | UV Wavelength (nm) | UV Intensity & Duration | Application |
| Poly(ethylene glycol) diacrylate (PEGDA) | Irgacure 2959 | 0.1 - 0.5% | 365 | 10-20 mW/cm² for 1-10 min | Drug Delivery, Tissue Engineering[11] |
| Gelatin Methacryloyl (GelMA) | Irgacure 2959 | 0.1 - 0.5% | 365 | 5-20 mW/cm² for 30-180 sec | 3D Bioprinting, Cell Encapsulation[11] |
| Methacrylated Hyaluronic Acid (MeHA) | Irgacure 2959 | 0.05 - 0.5% | 365 | Varies (e.g., 10 mW/cm² for 2 min) | Tissue Engineering, Regenerative Medicine[11] |
| Inulin-Methacrylate (INU-MA) | None (Direct) | N/A | 250-364 (peak at 310) | 125 W lamp, time varies | Gastric-resistant drug delivery[13] |
Diagram: General Workflow for Hydrogel Photo-Crosslinking
Caption: Workflow for preparing a drug-loaded, photo-crosslinked hydrogel.
Protocol: Preparation of a PEGDA Hydrogel for Drug Encapsulation
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Therapeutic agent to be encapsulated
-
Molds (e.g., PDMS molds, well-plates)
Equipment:
-
UV lamp with an emission peak at 365 nm (e.g., UVP CL-1000 Series)
-
Radiometer to measure UV intensity
-
Vortex mixer
-
Sterile workspace (e.g., biosafety cabinet)
Procedure:
-
Preparation of Polymer Solution: In a sterile environment, dissolve PEGDA in sterile PBS to achieve the desired final concentration (e.g., 10% w/v). Mix thoroughly until the PEGDA is completely dissolved.
-
Addition of Photoinitiator: Prepare a stock solution of Irgacure 2959 in PBS. Add the stock solution to the PEGDA solution to a final concentration of 0.5% (w/v). Protect the solution from light from this point forward.
-
Encapsulation of Therapeutic Agent: Dissolve the therapeutic agent in the PEGDA/photoinitiator solution to the desired final concentration. Ensure gentle mixing to maintain the integrity of the agent.
-
Casting: Pipette the final solution into the desired molds.
-
UV Curing: Place the molds under the 365 nm UV lamp. Expose the solution to a calibrated UV dose. For a 10% PEGDA solution with 0.5% Irgacure 2959, an exposure to ~10 mW/cm² for 5 minutes is a common starting point.[14] Optimization is crucial; under-curing will result in a weak gel, while over-exposure can damage the encapsulated agent.[9]
-
Post-Curing: After irradiation, the crosslinked hydrogel is formed. Gently remove the hydrogel from the mold. It can be washed with PBS to remove any unreacted components before use in release studies or other applications.
Section 3: Application Note: UV Crosslinking for Protein-Nucleic Acid Interaction Studies (CLIP-Seq)
Crosslinking and Immunoprecipitation followed by Sequencing (CLIP-Seq) and its variants (iCLIP, PAR-CLIP) are powerful techniques used to identify the in vivo binding sites of RNA-binding proteins (RBPs).[3] These methods rely on UV light to forge a covalent bond between an RBP and its target RNA, effectively "freezing" the interaction for subsequent analysis.[15][16]
Key Parameters for Protein-RNA Crosslinking
The choice of UV wavelength is the most critical parameter. UVC (254 nm) is used for direct crosslinking, while UVA (365 nm) is used when photoreactive nucleoside analogs are incorporated into the RNA.[17]
| Method | UV Wavelength (nm) | Typical UV Dose (Energy) | Key Principle |
| HITS-CLIP / iCLIP | 254 | 150 - 400 mJ/cm² | Direct crosslinking of proteins to RNA in living cells. The dose must be optimized for each cell type and RBP. |
| PAR-CLIP | 365 | Varies (e.g., 0.15 - 0.3 J/cm²) | Cells are first grown with photoreactive ribonucleoside analogs (e.g., 4-thiouridine, 4SU).[17][18] UVA light specifically excites these analogs, leading to highly efficient crosslinking.[19] |
Diagram: Core Logic of CLIP-Based Methodologies
Caption: Simplified workflow for identifying RBP binding sites via CLIP-Seq.
Protocol: General UV Crosslinking for iCLIP
Materials:
-
Mammalian cells grown in monolayer culture (e.g., in 10 cm plates)
-
Ice-cold Phosphate-buffered saline (PBS)
Equipment:
-
UV crosslinker instrument (e.g., Stratalinker®) equipped with 254 nm bulbs
-
Ice bucket or tray
Procedure:
-
Cell Culture: Grow cells to approximately 80% confluency. Over-confluency can lead to uneven UV exposure.[20]
-
Preparation for Irradiation: Aspirate the growth medium from the cell culture plate.
-
Washing: Gently wash the cell monolayer once with an adequate volume of ice-cold PBS (e.g., 6 mL for a 10 cm plate). Aspirate the PBS completely.
-
UV Crosslinking: Place the uncovered plate on a bed of ice directly inside the UV crosslinker. Irradiate the cells once with 150 mJ/cm² of 254 nm UV light.
-
Note on Optimization: The optimal UV dose can vary between cell types and RBPs and should be determined empirically. A typical range to test is 100-400 mJ/cm². Over-exposure can lead to RNA degradation and reduced yield.[21]
-
-
Cell Harvesting: After irradiation, immediately place the dish on ice. Add lysis buffer directly to the plate, scrape the cells, and proceed with the downstream steps of the iCLIP protocol (e.g., RNA fragmentation, immunoprecipitation).[22][23]
Section 4: Safety Precautions for UV Irradiation
UV radiation is hazardous and can cause severe damage to the eyes and skin.[24] All personnel must adhere to strict safety protocols when operating UV equipment.
-
Engineering Controls: Always use UV sources within an interlocked enclosure, such as a commercial UV crosslinker, to prevent accidental exposure.[25] Ensure that any safety interlocks on equipment are functional.
-
Personal Protective Equipment (PPE): Never view a UV source directly. Always wear appropriate PPE, including:
-
Signage: Areas where UV work is being performed must be clearly marked with appropriate warning signs to prevent entry and exposure of unprotected personnel.[25]
References
- 1. UV curing - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Cross-linking immunoprecipitation - Wikipedia [en.wikipedia.org]
- 4. en.uvlight-uv.com [en.uvlight-uv.com]
- 5. liftchem.com [liftchem.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. ebeammachine.com [ebeammachine.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 15. Ultraviolet (UV) Cross-Linking of Live Cells, Lysate Preparation, and RNase Titration for Cross-Linking Immunoprecipitation (CLIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iCLIP - Wikipedia [en.wikipedia.org]
- 17. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins [jove.com]
- 18. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PAR-CLIP [illumina.com]
- 20. Analyzing RNA-protein interactions by cross-link rates and CLIP-seq libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 23. biorxiv.org [biorxiv.org]
- 24. uvitron.com [uvitron.com]
- 25. ehs.washington.edu [ehs.washington.edu]
Application Note: Mass Spectrometry Analysis of Peptides with Fmoc-L-Photo-Methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Photo-Methionine is a photo-reactive amino acid analog that serves as a powerful tool in chemical biology and drug discovery. Its diazirine moiety allows for UV-light-induced covalent crosslinking to interacting biomolecules, enabling the identification and characterization of protein-protein interactions and drug-target engagement. Mass spectrometry (MS) is an indispensable technique for the analysis of peptides modified with this compound, providing sequence information and precise identification of crosslinking sites. This application note provides a detailed protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of peptides synthesized with this compound, including sample preparation, instrument parameters, and data analysis considerations.
Principle of Analysis
The analysis of peptides containing this compound involves a bottom-up proteomics approach. The peptide is first subjected to enzymatic digestion (if part of a larger protein context) and then separated by reverse-phase liquid chromatography. The eluted peptides are ionized, typically by electrospray ionization (ESI), and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) is employed to fragment the peptide ions, yielding sequence-specific information. The fragmentation pattern will exhibit characteristic cleavages of the peptide backbone as well as signature losses from the Fmoc protecting group and the photo-methionine side chain.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful mass spectrometric analysis. The following protocol outlines the key steps for preparing peptides containing this compound.
Materials:
-
Peptide sample containing this compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (MS-grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile (B52724) (ACN), HPLC-grade
-
Water, HPLC-grade
-
Solid-phase extraction (SPE) C18 cartridges
Protocol:
-
Denaturation, Reduction, and Alkylation (for proteins):
-
If the peptide is part of a larger protein that has been crosslinked, begin with denaturation. Dissolve the protein sample in 8 M urea in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add MS-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Desalting and Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried peptides in 0.1% formic acid in water to the desired concentration for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general parameters for the analysis of this compound-containing peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in 80% acetonitrile |
| Flow Rate | 300 nL/min |
| Gradient | 5-40% B over 60 minutes, followed by a wash and re-equilibration step. The gradient may need to be optimized based on peptide hydrophobicity. |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 1.8 - 2.2 kV |
| MS1 Scan Range | 350-1500 m/z |
| MS1 Resolution | 60,000 - 120,000 |
| MS/MS Activation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
| Collision Energy | Normalized collision energy of 25-35 (optimization may be required) |
| MS/MS Resolution | 15,000 - 30,000 |
| Data-Dependent Acquisition | Top 10-20 most intense precursor ions selected for fragmentation. |
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different samples or conditions.
Table 1: Example of Quantitative Analysis of a Photo-Crosslinked Peptide
| Peptide Sequence | Precursor m/z | Charge | Retention Time (min) | Peak Area (Control) | Peak Area (UV-Treated) | Fold Change |
| GYL(pM)SFPAK | 854.45 | 2+ | 35.2 | 1.2 x 10^7 | 3.1 x 10^6 | -3.87 |
| ... | ... | ... | ... | ... | ... | ... |
(Note: L(pM) denotes the Photo-Methionine residue. Data are hypothetical)
Expected Fragmentation Patterns
The MS/MS spectra of peptides containing this compound are expected to show characteristic fragmentation patterns.
-
Peptide Backbone Fragmentation: Standard b- and y-type ions will be observed, providing sequence information.
-
Fmoc Group Fragmentation: The Fmoc group can undergo a McLafferty-type rearrangement, leading to a neutral loss.[1]
-
Photo-Methionine Side Chain Fragmentation: The diazirine ring in the photo-methionine side chain is expected to undergo a facile elimination of a neutral nitrogen molecule (N₂) upon collision-induced dissociation.[2][3]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for the mass spectrometry analysis of peptides with this compound.
Hypothesized Fragmentation Pathway
Caption: Hypothesized fragmentation of a peptide containing this compound in MS/MS.
Conclusion
The mass spectrometric analysis of peptides containing this compound is a powerful technique for studying protein interactions and drug-target engagement. The protocols and information provided in this application note offer a comprehensive guide for researchers to successfully analyze these modified peptides. Careful sample preparation and optimization of LC-MS/MS parameters are key to obtaining high-quality, reproducible data. The characteristic fragmentation patterns of the Fmoc group and the photo-methionine side chain can be leveraged for confident identification and characterization of these important molecules.
References
- 1. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collision-induced dissociation of diazirine-labeled peptide ions. Evidence for Brønsted-acid assisted elimination of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blot Detection of Photo-Crosslinked Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, experimental procedures, and data analysis for the detection of photo-crosslinked protein complexes using Western blotting. This powerful technique allows for the covalent capture of transient and stable protein-protein interactions within a native cellular environment or in vitro, providing valuable insights into cellular signaling, drug target engagement, and protein complex composition.
Introduction to Photo-Crosslinking and Western Blot Detection
Photo-crosslinking is a biochemical method used to covalently link interacting molecules, such as proteins, upon exposure to ultraviolet (UV) light.[1] This is achieved by incorporating photoreactive groups into one or all of the interacting partners. These groups are inert until activated by a specific wavelength of light, at which point they form highly reactive intermediates that can form covalent bonds with nearby molecules.[2]
Western blotting is a widely used analytical technique to detect specific proteins in a sample.[3] When combined with photo-crosslinking, it allows for the visualization of higher molecular weight species corresponding to the crosslinked protein complexes. The appearance of these new, larger bands on a Western blot provides direct evidence of a protein-protein interaction.[4]
Key Advantages:
-
Captures Transient Interactions: Stabilizes weak or transient protein-protein interactions that are often missed by other methods like co-immunoprecipitation.
-
In Vivo and In Vitro Applications: Can be performed in living cells to capture interactions in their native context or in purified systems for more controlled studies.[1][4]
-
Temporal Control: The crosslinking reaction is initiated by light, offering precise temporal control over the capture of interactions at specific time points in a biological process.[1]
-
Specificity: The short-lived reactive species generated upon photoactivation react with molecules in close proximity, reducing the likelihood of capturing non-specific interactions.
Experimental Workflow
The overall workflow for photo-crosslinking followed by Western blot detection involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for photo-crosslinking and Western blot analysis.
Detailed Protocols
In Vivo Photo-Crosslinking
This protocol describes the general steps for crosslinking proteins within living cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
Photo-crosslinking reagent (e.g., diazirine-based amino acid analogs)
-
Phosphate-buffered saline (PBS), ice-cold
-
UV crosslinker instrument (e.g., with 365 nm wavelength)
-
Quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
Procedure:
-
Cell Culture and Reagent Incorporation:
-
Culture cells to the desired confluency.
-
For metabolic labeling, replace the standard medium with a medium containing the photo-crosslinkable amino acid analog and incubate for a period determined by the protein turnover rate.
-
-
UV Irradiation:
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
Place the culture dish on ice and irradiate with UV light. The duration and intensity of UV exposure need to be optimized for each cell type and crosslinker. A common starting point is 365 nm UV light for 5-15 minutes.[5] High-intensity UV-LEDs can significantly reduce irradiation time to seconds.[6]
-
-
Quenching:
-
Immediately after irradiation, add quenching buffer to the cells to stop the crosslinking reaction. Incubate for 15 minutes on ice.
-
-
Cell Lysis:
-
Aspirate the quenching buffer and add ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis
Materials:
-
Crosslinked protein lysate
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation for SDS-PAGE:
-
Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Presentation and Quantitative Analysis
Quantitative analysis of Western blots is crucial for determining the extent of protein-protein interaction under different conditions. Densitometry software (e.g., ImageJ) is used to measure the intensity of the protein bands.
Table 1: Quantitative Analysis of EGFR-Grb2 Crosslinking
| Condition | Un-crosslinked EGFR (Band Intensity) | Crosslinked EGFR-Grb2 (Band Intensity) | Fold Change in Crosslinking |
| Untreated | 1.00 | 0.15 | 1.0 |
| EGF Stimulation (10 min) | 0.95 | 0.85 | 5.7 |
| EGF + EGFR Inhibitor | 0.98 | 0.20 | 1.3 |
Data is representative and based on expected outcomes. Fold change is calculated relative to the untreated condition.
Table 2: Quantitative Analysis of mTOR-Raptor Interaction with Rapamycin (B549165) Treatment
| Treatment | Un-crosslinked mTOR (Band Intensity) | Crosslinked mTOR-Raptor (Band Intensity) | % Inhibition of Interaction |
| Vehicle Control | 1.00 | 0.92 | 0% |
| Rapamycin (10 nM) | 0.98 | 0.45 | 51% |
| Rapamycin (100 nM) | 1.02 | 0.18 | 80% |
Data is representative and based on expected outcomes. % inhibition is calculated relative to the vehicle control.
Application to Signaling Pathways
Photo-crosslinking followed by Western blotting is a powerful tool to study dynamic protein interactions within signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins like Grb2 and the activation of downstream signaling cascades.
Caption: EGFR signaling and the photo-crosslinkable interaction with Grb2.
Photo-crosslinking can be used to capture the direct interaction between activated, phosphorylated EGFR and the SH2 domain of Grb2. Western blot analysis would show a decrease in the monomeric EGFR band and the appearance of a higher molecular weight band corresponding to the EGFR-Grb2 complex upon EGF stimulation.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. mTORC1, which includes the regulatory protein Raptor, is a central regulator of cell growth and is sensitive to the inhibitor rapamycin.[5]
Caption: The mTORC1 complex and the photo-crosslinkable interaction of mTOR and Raptor.
By photo-crosslinking and immunoblotting for mTOR, the formation of the mTOR-Raptor complex can be observed as a band shift. Treatment with rapamycin is expected to disrupt this interaction, leading to a decrease in the intensity of the crosslinked band.[5]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammatory responses. In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus. This translocation is mediated by importin proteins.
Caption: NF-κB nuclear import and the photo-crosslinkable interaction with Importin.
Photo-crosslinking can be employed to capture the transient interaction between the p65 subunit of NF-κB and importins during nuclear translocation. Following cell stimulation (e.g., with TNF-α), a photo-crosslinking experiment would be expected to show an increase in a higher molecular weight band corresponding to the p65-importin complex when blotting for p65.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crosslinked band observed | Inefficient crosslinking | Optimize UV exposure time and intensity. Ensure the photo-crosslinker is properly incorporated. |
| Transient interaction is too short-lived | Perform crosslinking at different time points after stimulation. | |
| Antibody does not recognize the crosslinked complex | Use a different antibody targeting a different epitope. | |
| High background/non-specific crosslinking | UV exposure is too long or intense | Reduce UV exposure time or intensity. |
| Crosslinker concentration is too high | Titrate the concentration of the photo-crosslinking reagent. | |
| Smearing on the Western blot | Protein degradation | Ensure adequate protease inhibitors are used throughout the protocol. Keep samples on ice. |
| Aggregation of crosslinked complexes | Optimize lysis buffer composition. Try different detergents. |
Conclusion
The combination of photo-crosslinking and Western blotting provides a robust and versatile platform for the identification and characterization of protein-protein interactions. By covalently capturing interacting partners, this methodology allows for the study of dynamic cellular processes and the elucidation of complex signaling networks. For researchers in basic science and drug development, this technique offers a powerful tool to validate targets, screen for compounds that modulate protein interactions, and gain deeper mechanistic insights into cellular function.
References
- 1. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Revolutionizing Chemical Proteomics: Applications of Fmoc-L-Photo-Methionine in Elucidating Protein Interactions
Fmoc-L-Photo-Methionine, a photoreactive amino acid analogue, has emerged as a powerful tool in chemical proteomics for the identification and characterization of protein-protein interactions (PPIs) and the discovery of drug targets. This versatile building block allows for the site-specific incorporation of a photo-crosslinking moiety into peptides and proteins, enabling the capture of transient and weak interactions in a cellular context.
This application note provides a comprehensive overview of the utility of this compound in chemical proteomics, complete with detailed experimental protocols and data presentation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for their studies.
Principle of Photo-Affinity Labeling with this compound
This compound is a derivative of the natural amino acid methionine, containing a diazirine ring. This small, minimally perturbing functional group can be activated by UV light (typically around 360 nm) to form a highly reactive carbene intermediate. This intermediate rapidly and non-selectively forms covalent bonds with nearby molecules, effectively "trapping" interacting proteins.[1][2] The Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it suitable for standard solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into synthetic peptides or probes.[1][2]
The general workflow for a chemical proteomics experiment using this compound involves several key steps:
-
Probe Design and Synthesis: A peptide or small molecule probe containing this compound is synthesized. This probe is designed to bind to a specific protein of interest or to explore a particular cellular pathway.
-
Metabolic Labeling or Probe Incubation: For in-cell studies, cells can be metabolically labeled with L-Photo-Methionine, the unprotected form of the amino acid, which gets incorporated into newly synthesized proteins.[3] Alternatively, a synthesized probe containing this compound can be incubated with cells or cell lysates.
-
Photo-Crosslinking: The system is irradiated with UV light to activate the diazirine ring and induce covalent crosslinking between the probe and its interacting partners.
-
Enrichment and Identification: The crosslinked complexes are then enriched, typically using an affinity tag incorporated into the probe, and the interacting proteins are identified by mass spectrometry.
Applications in Chemical Proteomics
The unique capabilities of this compound have led to its successful application in various areas of chemical proteomics:
-
Mapping Protein-Protein Interaction Networks: By incorporating photo-methionine into a "bait" protein, researchers can identify its direct and transient interaction partners within a complex cellular environment. This approach has been instrumental in elucidating the interactomes of various proteins.
-
Drug Target Identification and Validation: Photo-affinity probes based on bioactive small molecules can be synthesized with this compound. These probes are used to identify the specific protein targets of a drug, aiding in understanding its mechanism of action and potential off-target effects.[1]
-
Investigating Signaling Pathways: By capturing protein complexes at specific time points or under particular cellular conditions, the dynamics of signaling pathways can be investigated.
Case Study: Elucidating the Interactome of Protein Kinase D2 (PKD2)
A study by Häupl et al. (2017) successfully employed a photo-crosslinking approach using photo-methionine and photo-leucine to map the interaction network of protein kinase D2 (PKD2), a serine/threonine kinase involved in various cellular processes. The researchers were able to capture and identify interaction partners of PKD2 in HeLa cell lysates that were not detected in conventional pull-down experiments.
Quantitative Data of Identified PKD2 Interactors
| Interacting Protein | Gene Symbol | Cellular Component | Putative Function in Relation to PKD2 |
| 14-3-3 protein beta/alpha | YWHAB | Cytoplasm | Scaffolding, signal transduction |
| 14-3-3 protein gamma | YWHAG | Cytoplasm | Scaffolding, signal transduction |
| 14-3-3 protein epsilon | YWHAE | Cytoplasm | Scaffolding, signal transduction |
| 14-3-3 protein zeta/delta | YWHAZ | Cytoplasm | Scaffolding, signal transduction |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Cytoplasm | Chaperone, protein folding and stability |
| Heat shock protein HSP 90-beta | HSP90AB1 | Cytoplasm | Chaperone, protein folding and stability |
| T-complex protein 1 subunit alpha | TCP1 | Cytoplasm | Chaperone, protein folding |
| T-complex protein 1 subunit beta | CCT2 | Cytoplasm | Chaperone, protein folding |
| T-complex protein 1 subunit delta | CCT4 | Cytoplasm | Chaperone, protein folding |
| T-complex protein 1 subunit epsilon | CCT5 | Cytoplasm | Chaperone, protein folding |
| T-complex protein 1 subunit zeta | CCT6A | Cytoplasm | Chaperone, protein folding |
| T-complex protein 1 subunit eta | CCT7 | Cytoplasm | Chaperone, protein folding |
| T-complex protein 1 subunit theta | CCT8 | Cytoplasm | Chaperone, protein folding |
This table presents a selection of high-confidence interacting proteins identified in the study. The complete dataset can be found in the original publication.
Case Study: Mapping Calmodulin's Ca2+-Dependent Interactome
Taylor et al. (2019) utilized metabolic labeling with a photoreactive methionine analog to capture calmodulin (CaM) interactors in live cells under different calcium conditions. This approach allowed for the identification of proteins whose interaction with CaM is dependent on calcium signaling. A high-specificity group of 170 interacting proteins was identified, with the capture of approximately 60% of these being affected by changes in calcium levels.
Quantitative Data of Selected Calmodulin Interactors
| Interacting Protein | Gene Symbol | Log2 Fold Change (Ionomycin/Basal) | Putative Function |
| Myosin-9 | MYH9 | 1.8 | Cytoskeletal organization |
| Alpha-actinin-4 | ACTN4 | 1.5 | Cytoskeletal organization |
| Filamin-A | FLNA | 1.3 | Cytoskeletal organization |
| Spectrin alpha chain, non-erythrocytic 1 | SPTAN1 | 1.2 | Cytoskeletal organization |
| Ryanodine receptor 2 | Ryr2 | 1.1 | Calcium signaling |
| Inositol 1,4,5-trisphosphate receptor type 1 | ITPR1 | 1.0 | Calcium signaling |
| Plasma membrane calcium-transporting ATPase 1 | ATP2B1 | 0.9 | Calcium transport |
| Sodium/calcium exchanger 1 | SLC8A1 | 0.8 | Calcium transport |
This table showcases a selection of proteins identified as interacting with calmodulin, with their corresponding fold change upon stimulation with ionomycin (B1663694) to increase intracellular calcium. Positive values indicate an increased interaction in the presence of elevated calcium.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Photo-Methionine
This protocol describes the metabolic incorporation of L-Photo-Methionine into cellular proteins for in-cell crosslinking studies.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Photo-Methionine hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency in complete medium.
-
Methionine Depletion: Wash cells twice with warm PBS and replace the medium with methionine-free medium supplemented with 10% dFBS. Incubate for 1-2 hours to deplete endogenous methionine.
-
Metabolic Labeling: Add L-Photo-Methionine to the methionine-free medium to a final concentration of 1-4 mM. The optimal concentration should be determined empirically for each cell line. Incubate for 12-24 hours.
-
Photo-Crosslinking: Wash the cells twice with ice-cold PBS. Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for 10-30 minutes. The optimal irradiation time and distance from the lamp should be optimized.
-
Cell Lysis: After irradiation, immediately lyse the cells on ice using a suitable lysis buffer supplemented with a protease inhibitor cocktail.
-
Downstream Analysis: The resulting cell lysate containing crosslinked protein complexes can be used for downstream applications such as affinity purification and mass spectrometry.
Protocol 2: Photo-Affinity Labeling using a Synthetic Probe
This protocol outlines the use of a synthetic peptide or small molecule probe containing this compound to identify interacting proteins in a cell lysate.
Materials:
-
Synthetic probe containing L-Photo-Methionine and an affinity tag (e.g., biotin)
-
Cell lysate from the biological system of interest
-
Binding buffer (composition will depend on the specific interaction being studied)
-
UV lamp (365 nm)
-
Affinity resin (e.g., streptavidin-agarose for biotinylated probes)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE reagents and equipment
-
Mass spectrometer
Procedure:
-
Probe Incubation: Incubate the synthetic probe with the cell lysate at a predetermined concentration for 1-2 hours at 4°C to allow for binding to target proteins.
-
Photo-Crosslinking: Transfer the lysate-probe mixture to a suitable container (e.g., a petri dish on ice) and irradiate with a 365 nm UV lamp for 10-30 minutes.
-
Affinity Purification: Add the affinity resin to the irradiated lysate and incubate for 1-2 hours at 4°C to capture the probe and its crosslinked partners.
-
Washing: Pellet the resin by centrifugation and wash extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the resin using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification by mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
Diagram of the General Photo-Affinity Labeling Workflow
References
- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Crosslinking with Photo-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and executing in vivo crosslinking experiments using photo-activatable amino acids. This powerful technique allows for the capture of transient and stable protein-protein interactions within a living cellular environment, providing a snapshot of the cellular interactome.
Introduction to In Vivo Photo-Amino Acid Crosslinking
In vivo crosslinking with photo-amino acids is a robust method for identifying protein-protein interactions (PPIs) in their native context.[1][2][3] This technique utilizes synthetic amino acids containing a photo-reactive moiety, such as a diazirine ring, which can be metabolically incorporated into proteins during translation.[4][5][6][7] Upon activation with ultraviolet (UV) light, these photo-amino acids form highly reactive carbene intermediates that covalently crosslink with interacting proteins in close proximity.[4][8] The resulting crosslinked complexes can then be isolated and analyzed by various methods, including western blotting and mass spectrometry, to identify the interacting partners.[4][5][6][7]
This approach offers several advantages over traditional methods for studying PPIs:
-
Captures interactions in a native environment: Crosslinking occurs within living cells, preserving the physiological context of the interactions.[1][3]
-
Identifies transient and weak interactions: The rapid nature of the photo-crosslinking reaction allows for the capture of fleeting interactions that are often missed by other methods.[2][8]
-
Provides spatial information: The "zero-length" nature of the crosslink formed by some photo-amino acids provides high-resolution information about the proximity of interacting residues.[4][9]
Experimental Design Considerations
Successful in vivo crosslinking experiments require careful planning and optimization. Key factors to consider include:
-
Choice of Photo-Amino Acid: L-Photo-Leucine and L-Photo-Methionine are commonly used as they closely mimic their natural counterparts and are readily incorporated into proteins by the cell's translational machinery.[5][6][7] Using both can maximize the chances of crosslinking within a protein complex.[4] For site-specific incorporation, unnatural amino acids like p-benzoyl-L-phenylalanine (pBpa) can be introduced via amber codon suppression.[10][11]
-
Cell Culture Conditions: Cells should be in the exponential growth phase and sub-confluent to ensure active protein synthesis and optimal health.[3] It is crucial to use a medium deficient in the corresponding natural amino acid to maximize the incorporation of the photo-amino acid.[12]
-
UV Irradiation: The wavelength and duration of UV exposure are critical parameters. A wavelength of 365 nm is typically used for diazirine-containing photo-amino acids to minimize cellular damage.[4] The optimal irradiation time needs to be empirically determined but should generally be kept to a minimum (e.g., ≤ 15 minutes for live cells) to maintain cell viability.[4]
-
Controls: Appropriate controls are essential for data interpretation. These should include cells not treated with the photo-amino acid, cells not exposed to UV light, and cells treated with a non-photo-reactive analog.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vivo crosslinking experiments. These values should be considered as starting points for optimization.
Table 1: Recommended Concentrations and Incubation Times for Photo-Amino Acids
| Photo-Amino Acid | Recommended Concentration | Incubation Time | Cell Type Example | Reference |
| L-Photo-Leucine | 4 mM | 10 minutes | HeLa | [3] |
| L-Photo-Methionine | 2 mM | 10 minutes | HeLa | [3] |
| p-azidophenylalanine (Azi) | 0.5 mM | 1 hour prior to transfection | HEK293T | [13] |
Table 2: UV Irradiation Parameters
| Parameter | Recommended Value | Notes | Reference |
| Wavelength | 365 nm | Minimizes photodamage to proteins and DNA. Avoid 254 nm. | [4] |
| Lamp Power | 15 W | Position lamp 3-5 cm from cells. | [4] |
| Irradiation Time | ≤ 15 minutes | For live cells. Rotate dish for even exposure. | [4] |
| Distance from Source | 1-5 cm | For handheld lamps, a closer distance may be necessary. | [4][13] |
Experimental Protocols
Protocol 1: General In Vivo Crosslinking with L-Photo-Leucine and L-Photo-Methionine
This protocol provides a general workflow for crosslinking proteins in mammalian cells using metabolically incorporated photo-amino acids.
Materials:
-
Rapidly growing mammalian cell line (e.g., HeLa, HEK293T)
-
Complete growth medium
-
Growth medium deficient in L-Leucine and L-Methionine (e.g., DMEM-LM)[12]
-
L-Photo-Leucine and L-Photo-Methionine
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in tissue culture dishes and grow to 60-70% confluency in complete growth medium.[4]
-
Amino Acid Starvation (Optional but Recommended): Gently wash the cells with PBS and incubate in amino acid-deficient medium for a short period (e.g., 30-60 minutes) to deplete intracellular pools of the natural amino acids.
-
Photo-Amino Acid Incorporation: Replace the medium with amino acid-deficient medium supplemented with L-Photo-Leucine and L-Photo-Methionine at the desired concentrations (see Table 1). Incubate for the optimized duration.
-
UV Crosslinking: a. Remove the medium and wash the cells twice with ice-cold PBS.[4] b. Add a thin layer of PBS to cover the cells and prevent drying.[4] c. Place the dish on a cold surface (e.g., on ice) and irradiate with a 365 nm UV lamp for the optimized time (e.g., 10-15 minutes).[4][13] Ensure even exposure by rotating the dish.[4]
-
Cell Lysis: After irradiation, immediately lyse the cells in a suitable lysis buffer supplemented with protease inhibitors.
-
Analysis: The crosslinked protein complexes in the cell lysate can be analyzed by SDS-PAGE and western blotting, or further purified for mass spectrometry analysis.[4][5][6][7]
Protocol 2: Analysis of Crosslinked Complexes by Mass Spectrometry
This protocol outlines the general steps for identifying crosslinked peptides from in vivo experiments using mass spectrometry.
Materials:
-
Cell lysate containing crosslinked proteins
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
Strong Cation Exchange (SCX) or Size-Exclusion Chromatography (SEC) system
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: a. Denature the proteins in the cell lysate using a denaturing buffer.[8] b. Reduce disulfide bonds by adding a reducing agent and incubating at an appropriate temperature (e.g., 37°C).[8] c. Alkylate free cysteine residues to prevent re-formation of disulfide bonds.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease like trypsin.[14]
-
Enrichment of Crosslinked Peptides: Crosslinked peptides are often low in abundance. Enrich for these species using techniques like SCX or SEC.[14][15]
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: Use specialized software to identify the crosslinked peptide pairs from the complex MS/MS data.[9]
Visualizations
Signaling Pathway Example: Capturing a Kinase-Substrate Interaction
Caption: A diagram illustrating the capture of a transient kinase-substrate interaction.
Experimental Workflow for In Vivo Crosslinking
Caption: A high-level workflow for in vivo photo-amino acid crosslinking experiments.
Logical Relationship: Factors Influencing Crosslinking Efficiency
Caption: Key factors that influence the efficiency of in vivo photo-crosslinking.
References
- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A photo-cross-linking approach to monitor protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A photo-cross-linking approach to monitor folding and assembly of newly synthesized proteins in a living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Video: Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells [jove.com]
- 14. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 15. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Label-free quantification of crosslinked peptides by mass spec
An Application Note on Label-free Quantification of Crosslinked Peptides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes.[1][2] By covalently linking spatially proximate amino acid residues, chemical crosslinkers provide distance constraints that are invaluable for structural modeling.[1][2] The integration of quantitative methodologies with XL-MS, particularly label-free approaches, allows for the investigation of dynamic changes in protein conformations and interactions in response to various stimuli, such as drug treatment or disease progression.[3]
Label-free quantification in XL-MS offers a cost-effective and versatile alternative to labeling methods, enabling the comparison of multiple samples without the limitations imposed by isotopic labels.[4][5][6] This approach typically relies on either spectral counting or the measurement of precursor ion intensities to determine the relative abundance of crosslinked peptides across different experimental conditions.[7] This application note provides a detailed overview of the experimental and computational workflows for label-free quantification of crosslinked peptides by mass spectrometry.
General Experimental Workflow
The overall workflow for a label-free quantitative XL-MS experiment is a multi-step process that begins with sample preparation and crosslinking, followed by mass spectrometry analysis and computational data processing. A schematic of this workflow is presented below.
Experimental Protocols
Protocol 1: In-Vitro Crosslinking of Purified Protein Complex
This protocol describes a general procedure for the in-vitro crosslinking of a purified protein complex using the amine-reactive crosslinker bis(sulfosuccinimidyl)suberate (B1667958) (BS3).
Materials:
-
Purified protein complex of high purity.[8]
-
Crosslinking-compatible buffer (e.g., 20 mM HEPES, pH 7.8).[8]
-
BS3 crosslinker.
-
Water-free DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).[2]
-
SDS-PAGE reagents.
Procedure:
-
Buffer Exchange: Ensure the purified protein complex is in a crosslinking-compatible, amine-free buffer at a concentration of 10-20 µM.[8]
-
Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of BS3 in water-free DMSO.[8]
-
Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve a final molar excess of 5- to 50-fold over the protein concentration.[8] The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[2]
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess BS3.[2] Incubate for an additional 15 minutes.
-
Verification: Verify the crosslinking efficiency by running the crosslinked sample on an SDS-PAGE gel. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species.[2]
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Crosslinked protein sample.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
C18 solid-phase extraction (SPE) cartridges.
Procedure:
-
Denaturation and Reduction: Denature the crosslinked proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylation: Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Drying: Dry the desalted peptides using a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
Nano-liquid chromatography (nanoLC) system.
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF).[7]
Procedure:
-
Sample Resuspension: Reconstitute the dried peptides in a suitable buffer for nanoLC injection (e.g., 0.1% formic acid in water).
-
Chromatographic Separation: Load the resuspended peptides onto a trap column and then separate them on an analytical column using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). A long gradient (e.g., 120 minutes) is often used to improve the separation of the complex peptide mixture.
-
Mass Spectrometry Acquisition: Analyze the eluted peptides using a data-dependent acquisition (DDA) method.[9]
-
MS1 Scan: Acquire a high-resolution full scan in the Orbitrap or TOF analyzer (e.g., resolution of 120,000) over a mass-to-charge (m/z) range of 400-1600.[9]
-
MS2 Scans: Select the most intense precursor ions with charge states of 3+ to 7+ for fragmentation via higher-energy collisional dissociation (HCD).[9] Analyze the fragment ions in the Orbitrap or a similar high-resolution analyzer.
-
Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
-
Data Analysis Workflow
The computational analysis of label-free quantitative XL-MS data involves the identification of crosslinked peptides followed by their quantification across different samples.
1. Identification of Crosslinked Peptides:
-
Specialized search engines such as MaxQuant, Xi, MeroX, or pQuant are required to identify the spectra of crosslinked peptides.[3][10][11] These tools can match the complex fragmentation patterns of two covalently linked peptides to sequences in a protein database.
-
A stringent false discovery rate (FDR) of 1-5% is typically applied to ensure high-confidence identifications.
2. Label-free Quantification:
-
Precursor Ion Intensity-based Quantification: This is the more common and accurate method for label-free quantification.[5][7]
-
Software like Skyline or MaxQuant can be used for this purpose.[4][9][12]
-
The workflow involves aligning the retention times of the LC-MS runs to correct for chromatographic shifts.
-
The area under the curve for the extracted ion chromatogram of each crosslinked peptide's precursor ion is then calculated.
-
The MaxLFQ algorithm, available in MaxQuant, is a popular choice for normalizing and maximizing the number of quantified peptides.[13]
-
-
Spectral Counting: This method involves counting the number of MS/MS spectra identified for a particular crosslinked peptide in each sample. While simpler, it has a lower dynamic range and accuracy compared to intensity-based methods.[7]
Data Presentation
Quantitative XL-MS data should be presented in a clear and structured manner to facilitate interpretation and comparison between different conditions.
Table 1: Relative Abundance of Crosslinked Peptides in Response to Drug Treatment.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Fold Change (Treated/Control) | p-value |
| XL-001 | Protein A | K123 | Protein A | K150 | 0.5 | 0.02 |
| XL-002 | Protein A | K123 | Protein B | K45 | 2.1 | 0.01 |
| XL-003 | Protein C | K78 | Protein D | K91 | 1.2 | 0.34 |
| XL-004 | Protein E | K210 | Protein E | K250 | 3.5 | 0.005 |
Table 2: Quantification of Crosslinked Peptides Across Biological Replicates.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Control Rep 1 | Control Rep 2 | Control Rep 3 | Treated Rep 1 | Treated Rep 2 | Treated Rep 3 |
| XL-001 | Protein A | K123 | Protein A | K150 | 1.2E+07 | 1.1E+07 | 1.3E+07 | 6.0E+06 | 5.5E+06 | 6.2E+06 |
| XL-002 | Protein A | K123 | Protein B | K45 | 8.9E+05 | 9.5E+05 | 9.1E+05 | 1.9E+06 | 2.2E+06 | 2.0E+06 |
| XL-003 | Protein C | K78 | Protein D | K91 | 5.4E+06 | 5.9E+06 | 5.2E+06 | 6.5E+06 | 6.8E+06 | 6.3E+06 |
| XL-004 | Protein E | K210 | Protein E | K250 | 2.1E+06 | 2.5E+06 | 2.3E+06 | 7.3E+06 | 7.9E+06 | 7.5E+06 |
Note: The intensity values in Table 2 are arbitrary and for illustrative purposes only.
Conclusion
trometry is a powerful approach for studying the dynamics of protein structures and interactions. The workflows and protocols outlined in this application note provide a comprehensive guide for researchers interested in applying this technique. Careful experimental design, robust sample preparation, and sophisticated data analysis are all crucial for obtaining high-quality, reproducible results. The insights gained from quantitative XL-MS can significantly advance our understanding of complex biological systems and aid in the development of novel therapeutics.
References
- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 6. 비표지(Label-free) 정량 분석 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Label-free quantification - Wikipedia [en.wikipedia.org]
- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 12. On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing UV Crosslinking for Diazirine Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UV crosslinking experiments using diazirine-containing amino acids. Find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the success of your photo-affinity labeling studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during UV crosslinking experiments with diazirine amino acids.
Q1: What is the optimal UV wavelength for activating diazirine amino acids?
A1: Diazirine-based photoreactive amino acids are most efficiently activated by long-wave UV light, typically in the range of 330-370 nm.[1][2][3] It is crucial to use a UV lamp that emits within this range to ensure effective crosslinking while minimizing potential damage to proteins and other biomolecules. Avoid using UV lamps that emit at 254 nm, as this shorter wavelength can cause significant damage to proteins and DNA.[2][3]
Q2: My crosslinking efficiency is low. What are the potential causes and solutions?
A2: Low crosslinking efficiency is a common issue with several potential causes. Consider the following troubleshooting steps:
-
UV Light Source:
-
Wavelength: Confirm your UV lamp's emission spectrum is within the optimal 330-370 nm range.[1][3]
-
Power and Distance: The intensity of the UV light reaching the sample is critical. The optimal irradiation time depends on the wattage of the UV source and the distance between the lamp and the sample.[4] For lower-powered lamps (~15W), the distance should be around 3-5 cm, while for higher-powered lamps (>150W), a distance of 20 cm with a 300 nm filter is recommended.[5] Insufficient UV energy will result in incomplete activation of the diazirine.
-
Irradiation Time: Increase the duration of UV exposure. Optimization of irradiation time is a critical parameter.[4] However, be mindful that prolonged exposure can lead to sample damage.
-
-
Reagent and Sample Preparation:
-
Probe Concentration: The concentration of the diazirine-containing probe may be too low. A typical starting range to test is between 0.1-10 µM.[4]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the intended target for reaction with the activated diazirine.[2][5] Phosphate-buffered saline (PBS) is a commonly used alternative.
-
Excess Crosslinker: Ensure that any non-reacted or hydrolyzed crosslinker is removed before the UV irradiation step, for example, by using desalting columns or dialysis.[2][5]
-
-
Reaction Quenching:
-
Quenching Buffer: After the initial reaction of an NHS-ester diazirine with your protein of interest, it is important to quench the reaction to stop further non-specific reactions. A final concentration of 50-100 mM Tris can be used for this purpose.[5]
-
Q3: I am observing a high level of non-specific crosslinking. How can I improve specificity?
A3: Non-specific crosslinking can obscure the identification of true interaction partners. To enhance specificity:
-
Use a Competition Control: A critical experiment is to include a competition control where a large excess (typically 10-100 fold molar excess) of a non-photoreactive competitor molecule (e.g., the parent compound without the diazirine) is added to the sample before the addition of the photoreactive probe.[4] This will saturate the specific binding sites and help distinguish specific crosslinks from non-specific background.[4]
-
Optimize Probe Concentration: Using the lowest effective concentration of the diazirine probe can help minimize random, non-specific crosslinking events.[4]
-
Minimize UV Exposure: Use the shortest UV irradiation time that still yields sufficient specific crosslinking.
Q4: How should I store my diazirine-containing reagents?
A4: Diazirine compounds are sensitive to light and heat.[6] For long-term stability, store them in a cool, dark location, ideally in a freezer at -20°C.[6] When stored properly in the dark at -20°C, these crosslinkers can be stable for at least 4 years.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[5]
Q5: What are the known reactivity preferences of diazirines with amino acid residues?
A5: While diazirines are capable of reacting with all 20 amino acids, they do exhibit certain preferences.[7][8][9] Alkyl diazirines show a notable preference for labeling acidic amino acids such as aspartic acid (Asp) and glutamic acid (Glu).[7][10] This reactivity is pH-dependent and is thought to proceed through a reactive alkyl diazo intermediate.[7][10] In contrast, aryl-fluorodiazirines tend to react more broadly through a carbene intermediate.[7][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing UV crosslinking experiments.
Table 1: Recommended UV Irradiation Conditions
| Parameter | Recommended Value | Notes |
| Wavelength | 330 - 370 nm[1][3] | Optimal for diazirine activation with minimal biomolecule damage. |
| Lamp Power & Distance | 15W lamp: 3-5 cm>150W lamp: 20 cm (with 300 nm filter)[5] | Adjust based on your specific UV lamp setup. |
| Irradiation Time | 5 - 15 minutes[5] | This is a starting point and should be optimized for each system. |
Table 2: Typical Reagent Concentrations
| Reagent | Concentration Range | Notes |
| Diazirine Probe | 0.1 - 10 µM[4] | The optimal concentration depends on the specific interaction being studied. |
| Competitor Compound | 10 - 100x molar excess[4] | Used to demonstrate the specificity of the crosslinking interaction. |
| Quenching Buffer (Tris) | 50 - 100 mM[5] | Added after the initial labeling step to stop the reaction. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving UV crosslinking with diazirine amino acids.
Protocol 1: General Photo-Affinity Labeling (PAL) in a Complex Protein Mixture
This protocol outlines the basic steps for using a diazirine-containing photo-affinity probe to label target proteins in a cell lysate.
Materials:
-
Cell lysate (0.5-10 mg/mL total protein) in a compatible buffer (e.g., PBS)
-
Diazirine photo-affinity probe (e.g., 20 µM stock in DMSO)
-
Photo-stable competitor compound (e.g., 1.6 mM stock in DMSO)
-
96-well plate or other suitable shallow container
-
UV lamp (365 nm)
-
SDS-PAGE analysis reagents
Procedure:
-
Sample Preparation: Prepare your protein lysate at a concentration between 0.5-10 mg/mL in a buffer that is compatible with downstream applications. Set up control and experimental samples. A recommended setup includes:
-
Sample A: Experimental
-
Sample B: Competition control
-
Sample C: Negative PAL probe control (DMSO only)
-
Sample D: Negative UV irradiation control
-
-
Incubation with Competitor: To the competition control sample (Sample B), add the photo-stable competitor compound to a final concentration of 20 µM (or a 10-100 fold molar excess). To all other samples, add an equivalent volume of DMSO. Incubate all samples for 15 minutes at 0°C.
-
Incubation with Probe: Add the diazirine photo-affinity probe to all samples except the negative probe control (Sample C) to a final concentration of 500 nM. To Sample C, add an equivalent volume of DMSO. Incubate for an additional 15 minutes at 0°C.
-
UV Irradiation: Transfer each reaction to a well of a 96-well plate. Place the plate under a UV lamp (e.g., 365 nm) at a predetermined distance. Irradiate the samples for a set amount of time (e.g., 5-15 minutes). Keep the negative UV irradiation control (Sample D) protected from light.
-
Analysis: After irradiation, the samples are ready for downstream analysis, such as click chemistry with a reporter tag followed by SDS-PAGE and western blotting or mass spectrometry to identify the crosslinked proteins.[4]
Protocol 2: In-Cell UV Crosslinking
This protocol describes the steps for performing UV crosslinking on live cells that have been treated with a diazirine-containing reagent.
Materials:
-
Adherent or suspension cells (e.g., 10^7 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Amine-reactive diazirine crosslinker (e.g., Sulfo-SDA for cell surface or SDA for intracellular)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
UV lamp (365 nm)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture media.
-
Crosslinker Addition: Prepare the crosslinker solution immediately before use. For cell surface crosslinking, use a water-soluble crosslinker like Sulfo-SDA. For intracellular crosslinking, a membrane-permeable crosslinker like SDA is required. Add the crosslinker to the cells in PBS to a final concentration of 0.5-2 mM.
-
Incubation: Incubate the reaction at room temperature for 10 minutes or on ice for 30 minutes.
-
Quenching: Stop the primary amine reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate at room temperature for 5 minutes or on ice for 15 minutes.
-
Wash: Remove excess, non-reacted crosslinker by washing the cells twice with ice-cold PBS. Ensure the cells are covered with PBS to prevent them from drying out during irradiation.
-
UV Irradiation: Place the cells 1-5 cm from the UV lamp and irradiate for 5-15 minutes at 365 nm.
-
Cell Lysis and Analysis: After irradiation, harvest and lyse the cells for analysis of the crosslinked proteins by methods such as immunoprecipitation, western blotting, or mass spectrometry.[5]
Visualizations
The following diagrams illustrate key workflows and concepts in UV crosslinking with diazirine amino acids.
References
- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 2. interchim.fr [interchim.fr]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-L-Photo-Methionine in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-L-Photo-Methionine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in peptide synthesis?
A1: this compound is a derivative of the amino acid methionine that has been modified with a photolabile diazirine group.[1][2][3] It is used in solid-phase peptide synthesis (SPPS) to incorporate a photoreactive crosslinking agent into a peptide sequence.[1][2] Upon exposure to UV light (typically around 360 nm), the diazirine ring releases nitrogen gas to form a highly reactive carbene intermediate.[3] This carbene can then form a covalent bond with nearby molecules, making it a valuable tool for photo-affinity labeling to study protein-protein interactions and identify cellular targets of bioactive peptides.[1][2]
Q2: Is this compound stable under standard Fmoc-SPPS conditions?
A2: Yes, the diazirine group in this compound is generally stable under the standard conditions of Fmoc-SPPS. This includes the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the reagents used for amino acid coupling. The primary concerns for side reactions are related to the methionine thioether side chain and the photolysis step itself.
Troubleshooting Guide: Peptide Synthesis & Cleavage
The thioether side chain of methionine is susceptible to two main side reactions during the final acidic cleavage and deprotection step of SPPS: oxidation and S-alkylation.
Issue 1: Oxidation of the Methionine Residue
Description: The thioether group of the photo-methionine residue can be oxidized to form methionine sulfoxide (B87167) (Met(O)), resulting in a mass increase of +16 Da in the final peptide. This oxidation can occur during the final cleavage from the resin, particularly when using strong acidic conditions.
Solutions:
-
Use of Scavengers: Incorporate reducing agents and scavengers into the trifluoroacetic acid (TFA) cleavage cocktail to minimize oxidation.
-
Optimized Cleavage Cocktails: Several cleavage cocktails have been developed to prevent methionine oxidation. The choice of cocktail depends on the other amino acids present in the peptide sequence.
Table 1: Recommended Cleavage Cocktails to Minimize Methionine Oxidation
| Cleavage Cocktail (Reagent) | Composition | Application Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (B43112) (EDT) (82.5:5:5:5:2.5) | A widely used cocktail, but may still result in some oxidation. |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Effective for many peptides, but may not completely prevent oxidation in all cases. |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide (DMS) / Ammonium Iodide (NH₄I) (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation and has been shown to be highly effective.[4] |
| TFA/TIS/H₂O/DMS/NH₄I | TFA / Triisopropylsilane (B1312306) (TIS) / Water / DMS / NH₄I | An alternative cocktail that has been shown to significantly reduce or eliminate methionine sulfoxide formation. |
Experimental Protocol: Cleavage with Reagent H
-
Prepare Reagent H by mixing the components in the specified ratios.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Issue 2: S-Alkylation of the Methionine Residue
Description: The nucleophilic thioether of methionine can be alkylated by carbocations generated during the cleavage of tert-butyl-based protecting groups. This results in the formation of a sulfonium (B1226848) salt, leading to a mass increase of +56 Da (tert-butylation).
Solutions:
-
Use of Scavengers: Scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are crucial to quench the carbocations before they can react with methionine.
-
Cleavage Time and Temperature: Shorter cleavage times and lower temperatures can reduce the extent of S-alkylation.
Troubleshooting Guide: Photolysis Step
The photolysis of the diazirine group to generate the reactive carbene is a critical step. However, this process can also lead to side reactions.
Issue 3: Isomerization to Diazo Compound
Description: Upon UV irradiation, the diazirine can isomerize to a linear diazo compound. This diazo intermediate is less reactive than the carbene and exhibits different reactivity, preferentially reacting with acidic residues such as aspartic acid and glutamic acid to form ester linkages. This can lead to non-specific or "pseudo" photo-crosslinking.[1][5][6]
Solutions:
-
Optimize Irradiation Wavelength: While most diazirines are activated around 350-360 nm, the specific wavelength can influence the ratio of carbene to diazo formation. If possible, use a light source with a narrow bandwidth centered on the absorbance maximum of the diazirine.
-
Control Irradiation Time: Shorter irradiation times may favor the formation of the carbene over the diazo isomer. The optimal time should be determined empirically.
Issue 4: Carbene Quenching and Intramolecular Rearrangements
Description: The highly reactive carbene intermediate can be quenched by components in the reaction mixture or undergo intramolecular reactions, leading to byproducts and a lower crosslinking yield.
-
Quenching by Solvent: In aqueous solutions, the carbene can react with water to form an alcohol.
-
Reaction with Oxygen: If the reaction is not performed under an inert atmosphere, the carbene can react with oxygen to form a ketone.[6][7]
-
1,2-Hydride Shift: The carbene can undergo a 1,2-hydride shift, leading to the formation of an alkene.[1]
Solutions:
-
Perform Photolysis in an Inert Atmosphere: To prevent reaction with oxygen, degas the solution and perform the irradiation under an inert atmosphere (e.g., argon or nitrogen).
-
Choice of Solvent: The choice of solvent can influence the lifetime and reactivity of the carbene. Aprotic solvents are generally preferred to minimize quenching.
Table 2: Common Side Reactions During Photolysis of Diazirine-Containing Peptides
| Side Reaction | Description | Mitigation Strategies |
| Isomerization to Diazo Compound | Formation of a less reactive diazo intermediate, leading to preferential reaction with acidic residues.[1][5][6] | Optimize irradiation wavelength and time. |
| Carbene Quenching by Water | Reaction of the carbene with water to form an alcohol. | Use aprotic solvents if the experimental conditions allow. |
| Reaction with Oxygen | Reaction of the carbene with molecular oxygen to form a ketone.[6][7] | Perform photolysis under an inert atmosphere (e.g., argon or nitrogen). |
| 1,2-Hydride Shift | Intramolecular rearrangement of the carbene to form an alkene.[1] | This is an inherent property of the carbene; optimizing crosslinking conditions to favor intermolecular reactions is key. |
Experimental Protocol: Photolysis of a Photo-Methionine Containing Peptide
-
Dissolve the purified peptide containing the photo-methionine residue in a suitable buffer or solvent. The concentration will depend on the specific application.
-
Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.
-
Transfer the solution to a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with a UV lamp at the appropriate wavelength (typically ~360 nm). The distance from the lamp and the irradiation time should be optimized for the specific setup and peptide. A common starting point is 5-30 minutes.
-
During irradiation, the solution may be gently stirred or kept on ice to prevent overheating.
-
After irradiation, the sample is ready for analysis (e.g., by mass spectrometry to identify crosslinked products).
Visualizations
Caption: Workflow for peptide synthesis using this compound.
Caption: Photolysis mechanism of the diazirine group.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [kb.osu.edu]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 6. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Preventing non-specific crosslinking with Fmoc-L-Photo-Methionine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate non-specific crosslinking when using Fmoc-L-Photo-Methionine for identifying protein-protein interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photo-activatable amino acid derivative used in chemical biology and proteomics.[1] It contains a diazirine ring that, upon irradiation with UV light (optimally around 345-365 nm), releases nitrogen gas (N₂) to form a highly reactive carbene intermediate.[2][3] This carbene can then form a covalent, zero-length bond with nearby molecules, effectively "trapping" interacting proteins.[2][3] Because its structure closely resembles natural methionine, it can be incorporated into proteins by the cell's own translational machinery.[4]
Q2: What is the primary cause of non-specific crosslinking?
The highly reactive carbene intermediate generated during photo-activation is the main cause of non-specific crosslinking.[3][5] This intermediate is not selective and can react with a wide variety of groups present in amino acid side chains, as well as with buffer components or other nearby biomolecules that are not true interaction partners.[5][6][7] If not properly controlled, this can lead to a high background signal, making it difficult to identify genuine protein-protein interactions.
Q3: Why is the optimization of UV irradiation critical?
Optimizing UV irradiation is crucial to balance efficient activation of the photo-amino acid with minimizing damage to cells and preventing over-crosslinking. Key parameters include:
-
Wavelength: The optimal wavelength for activating the diazirine ring is approximately 345-365 nm.[2] Wavelengths around 254 nm should be avoided as they can cause damage to proteins and DNA.[2]
-
Duration: The total irradiation time should be carefully determined. A common starting point is to irradiate for a total time that is five times the measured half-life of the photo-amino acid.[2] For in vivo crosslinking in live cells, it is recommended to keep the total irradiation time under 15 minutes to maintain cell viability.[2]
-
Distance and Intensity: The efficiency of photo-activation decreases with distance from the UV source.[2] The distance and lamp power must be standardized for reproducible results. For example, a 15-watt lamp may be positioned 3-5 cm from the sample.[2]
Q4: How should I prepare cell culture media for incorporating L-Photo-Methionine?
To ensure efficient incorporation of L-Photo-Methionine into newly synthesized proteins, it is essential to use a cell culture medium that is deficient in the natural amino acid L-methionine.[2][8] Using standard media will result in competition between the natural and photo-active amino acids, leading to poor incorporation of the probe.[8] It is also recommended to use dialyzed serum to remove any free amino acids.[2]
Q5: What are the essential controls for a photo-crosslinking experiment?
To validate your results and distinguish them from artifacts, the following controls are essential:
-
No UV Control: A sample containing the photo-amino acid but not exposed to UV light. This helps identify proteins that may bind non-specifically to your bait protein or affinity resin without crosslinking.
-
No Photo-Amino Acid Control: A sample that does not contain L-Photo-Methionine but is subjected to the same UV irradiation. This control is critical for identifying proteins that might crosslink due to UV exposure alone (e.g., through tyrosine residues).[2]
-
Non-Crosslinked Control: A parallel analysis of the monomeric (non-crosslinked) proteins can help create a validated protein database for more accurate identification of crosslinked products in mass spectrometry.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific crosslinking | 1. Over-crosslinking: UV irradiation time is too long or the light source is too intense/close.[2][8] 2. Excess Reagent: The concentration of L-Photo-Methionine is too high.[9] 3. Reactive Buffer: Buffer components are reacting with the carbene intermediate.[8] | 1. Optimize UV Exposure: Reduce the irradiation time or increase the distance from the lamp. Determine the photo-amino acid half-life and irradiate for 5x that duration as a starting point.[2] 2. Titrate Reagent: Perform a concentration curve to find the lowest effective concentration of L-Photo-Methionine. 3. Use Simple Buffers: Use buffers free of reactive species (e.g., Tris, glycine). PBS is a common choice.[2][8] |
| Poor or no crosslinking observed | 1. Inefficient Incorporation: Natural methionine in the media is outcompeting the photo-amino acid.[8] 2. Insufficient UV Activation: UV exposure is too short, the lamp is too weak, or the wrong wavelength is being used.[2] 3. No Genuine Interaction: The proteins of interest do not form a stable complex. | 1. Use Deficient Media: Ensure you are using media lacking L-methionine (and L-leucine if using both photo-amino acids) and dialyzed serum.[2][8] 2. Verify UV Source & Time: Confirm the lamp emits at ~365 nm. Increase irradiation time or decrease the distance to the sample. Ensure the UV light is not blocked by the vessel lid.[2] 3. Use a Positive Control: Blot for a known, abundant protein complex (e.g., hsp90) to confirm the workflow is effective.[2] |
| Protein precipitates after crosslinking | 1. Over-crosslinking: Excessive crosslinking can alter the protein's net charge and solubility, leading to precipitation.[8] 2. High Protein Concentration: High concentrations can promote the formation of large, insoluble aggregates. | 1. Reduce Crosslinking Efficiency: Decrease the L-Photo-Methionine concentration and/or the UV irradiation time.[8][9] 2. Optimize Protein Concentration: Try lowering the total protein concentration during the crosslinking step. |
| Western blot shows a smear instead of distinct bands | 1. Heterogeneous Crosslinking: The crosslinker is reacting with many different proteins, creating a wide range of molecular weight products.[9][10] 2. High Reagent Concentration: Using too much crosslinker can lead to broad, smeared bands.[9] | 1. Optimize Conditions: Reduce UV exposure time and L-Photo-Methionine concentration to favor the most proximal interactions. 2. Reduce Crosslinker Concentration: Titrate the concentration of the crosslinker down. Even a reduction from 1 mM to 10 µM can significantly sharpen bands for some crosslinkers.[9] |
Quantitative Data Summary
For reproducible experiments, key quantitative parameters must be controlled. The tables below provide recommended starting points based on established protocols.
Table 1: UV Irradiation Parameter Guidelines
| Parameter | Recommendation | Rationale |
|---|---|---|
| Wavelength | 345-365 nm | Optimal for diazirine activation while minimizing protein/DNA damage.[2] |
| Lamp Power & Distance | 15W lamp: 3-5 cm >150W lamp: ~20 cm | Activation efficiency is highly dependent on lamp power and distance.[2] |
| Irradiation Time | 5 x (determined half-life) | Provides a balance for efficient activation. For live cells, total time should be ≤ 15 minutes.[2] |
Table 2: Recommended Reagent Concentrations for In Vivo Labeling
| Reagent | Final Concentration | Notes |
|---|---|---|
| L-Photo-Methionine | 2 mM | May require warming media to 37°C or vortexing to fully dissolve.[2] |
| L-Photo-Leucine | 4 mM | Often used in combination with L-Photo-Methionine to maximize crosslinking probability.[2] |
| Dialyzed Serum | 10% | Used in combination with amino acid-deficient media to remove competing free amino acids.[2] |
Experimental Protocols
Protocol 1: Determination of Photo-Amino Acid Half-Life
This protocol is essential for optimizing the UV irradiation time for your specific experimental setup.
-
Prepare a 1 mg/mL solution of L-Photo-Methionine in PBS.
-
Transfer the solution to the reaction vessel (e.g., a quartz cuvette or a well in a UV-transparent plate) that you will use for your experiment.
-
Turn on your UV lamp (365 nm) 5 minutes before use to allow it to stabilize.
-
Remove an initial sample to measure the starting absorbance at 345 nm.
-
Position the UV lamp at a fixed, documented distance from the sample (e.g., 3 cm).
-
Irradiate the sample for a total of 30 minutes, taking aliquots every 2-5 minutes.
-
Measure the absorbance of each aliquot at 345 nm, using PBS as a blank.
-
Plot absorbance vs. time and determine the time required for the absorbance to decrease by 50%. This is the half-life (t½).
-
For subsequent experiments, use a total irradiation time of 5 x t½.[2]
Protocol 2: General Method for In Vivo Crosslinking
-
Culture mammalian cells to 60-70% confluency in standard DMEM.
-
Prepare the labeling medium: To DMEM lacking L-Leucine and L-Methionine (DMEM-LM), add 10% dialyzed FBS, 2 mM L-Photo-Methionine, and 4 mM L-Photo-Leucine. Warm to 37°C to dissolve.[2]
-
Wash the cells twice with sterile PBS.
-
Replace the standard medium with the prepared labeling medium and incubate for 24 hours.
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS.
-
Add a sufficient layer of cold PBS to cover the cells and prevent them from drying during irradiation.
-
Place the cells on ice and position the 365 nm UV lamp at the desired distance. Irradiate for the optimized time (e.g., 5 x t½, not exceeding 15 minutes). Rotate the dish for even exposure.[2]
-
Following irradiation, immediately harvest the cells for lysis and subsequent analysis (e.g., immunoprecipitation, Western blot, or mass spectrometry).
Visualizations
Caption: Mechanism of L-Photo-Methionine activation and subsequent crosslinking reactions.
Caption: Troubleshooting workflow for addressing high non-specific crosslinking.
References
- 1. This compound [myskinrecipes.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. L-Photo-methionine - Wikipedia [en.wikipedia.org]
- 4. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-L-Photo-Methionine in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Fmoc-L-Photo-Methionine in solid-phase peptide synthesis (SPPS), with a specific focus on managing peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a synthetically modified amino acid derivative. It incorporates a photo-activatable diazirine moiety in its side chain. This unique feature allows for UV-light-induced covalent crosslinking to interacting biomolecules, making it an invaluable tool for studying protein-protein interactions and identifying binding partners. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group used in SPPS, which is removed at each cycle of peptide elongation.
Q2: I am observing significant aggregation during the synthesis of a peptide containing this compound. What are the likely causes?
Peptide aggregation during SPPS is a common challenge, particularly for sequences that are long, hydrophobic, or prone to forming stable secondary structures like β-sheets. The incorporation of this compound can exacerbate this issue due to several factors:
-
Increased Hydrophobicity: The photo-methionine side chain, with its diazirine ring, can increase the overall hydrophobicity of the peptide, promoting interchain aggregation.
-
Steric Hindrance: The bulky nature of the photo-activatable group may sterically hinder efficient solvation of the growing peptide chains, leading to aggregation.
-
Linker Effects: Research has indicated that the choice of linker can influence the severity of aggregation. Some photolabile linkers, which can be structurally similar to the side chain of photo-amino acids, have been observed to increase aggregation compared to standard linkers like Rink amide.
Q3: How can I identify aggregation during my synthesis?
Several signs can indicate on-resin aggregation:
-
Resin Swelling: A noticeable decrease in resin volume (shrinking) suggests that the peptide chains are collapsing onto themselves.
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or incomplete.
-
Colorimetric Monitoring: Inconsistent or faint color changes in qualitative tests like the Kaiser test (ninhydrin test) can indicate that the reactive sites are inaccessible.
-
Automated Synthesizer Feedback: In automated synthesizers, you might observe flattened and broadened UV absorbance peaks during the Fmoc deprotection monitoring.
Q4: Can the diazirine group of this compound react or degrade during standard SPPS cycles?
The diazirine moiety is generally stable under the standard conditions of Fmoc-based SPPS, which involve cycles of basic treatment (e.g., piperidine (B6355638) in DMF) for Fmoc removal and coupling reactions. However, prolonged exposure to strong acids or certain reagents could potentially affect its integrity. It is crucial to follow established protocols for handling photo-activatable amino acids.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues when using this compound.
Problem: Poor Solubility of this compound Reagent
-
Symptom: Difficulty dissolving the this compound powder in standard SPPS solvents like DMF or NMP.
-
Root Cause: this compound can exhibit lower solubility compared to other standard Fmoc-amino acids.
-
Solution:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Solvent Choice: NMP generally has better-solvating properties than DMF for bulky amino acids.
-
Co-solvents: Consider adding a small amount of a co-solvent like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) to improve solubility. Ensure compatibility with your resin and synthesis protocol.
-
Fresh Solutions: Prepare solutions of this compound immediately before the coupling step.
-
Problem: Incomplete Coupling of this compound or Subsequent Amino Acids
-
Symptom: Positive Kaiser test after coupling, indicating free amines on the resin.
-
Root Cause: Steric hindrance from the photo-methionine side chain and/or on-resin aggregation preventing access to the N-terminus of the growing peptide chain.
-
Solution:
-
Double Coupling: Perform a second coupling step with a fresh solution of the activated amino acid.
-
Extended Coupling Time: Increase the reaction time for the coupling step.
-
Choice of Coupling Reagent: Use a more potent coupling reagent such as HATU or HCTU.
-
Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures. Use with caution to avoid side reactions.
-
Microwave Synthesis: Utilize a microwave peptide synthesizer to enhance coupling efficiency.
-
Problem: General Peptide Aggregation Throughout the Synthesis
-
Symptom: Resin shrinking, slow deprotection, and consistently poor coupling efficiencies.
-
Root Cause: The overall sequence, including the photo-methionine residue, is prone to aggregation.
-
Solution:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.5 M LiCl in DMF) before the coupling step to disrupt hydrogen bonds.
-
"Magic Mixture" Solvent System: For severe aggregation, use a "Magic Mixture" (e.g., a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2M ethylene (B1197577) carbonate) as the solvent for coupling and deprotection.
-
Backbone Protection: If the sequence is known to be difficult, consider re-synthesizing the peptide and incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on selected residues to disrupt aggregation.
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations (Ser or Thr residues) to break up β-sheet formation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid | PubChem |
| Molecular Formula | C₂₁H₂₁N₃O₄ | PubChem |
| Molecular Weight | 379.41 g/mol | PubChem |
| Appearance | White to off-white powder | Supplier Data |
| Storage Temperature | -20°C | Supplier Data |
Table 2: Qualitative Solubility of this compound in Common SPPS Solvents
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Moderately soluble | May require sonication for complete dissolution. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Generally a better solvent for bulky Fmoc-amino acids compared to DMF. |
| Dichloromethane (DCM) | Soluble | Can be used as a co-solvent to improve solubility in DMF or NMP. |
Table 3: Recommended Coupling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Equivalents of Amino Acid | 3 - 5 equivalents | To drive the reaction to completion, especially if aggregation is anticipated. |
| Coupling Reagent | HATU, HCTU, or PyBOP | Potent activating agents to overcome potential steric hindrance. |
| Base | DIEA or 2,4,6-Collidine | Standard bases for activation. Collidine may reduce racemization. |
| Reaction Time | 1 - 4 hours | Longer coupling times may be necessary. Monitor with a Kaiser test. |
| Monitoring | Kaiser Test | Essential to confirm the completion of the coupling reaction. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the deprotection solution from the resin and wash thoroughly with DMF. Add the activation solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: If the Kaiser test is negative (indicating complete coupling), wash the resin with DMF, followed by DCM, and proceed to the next deprotection step. If the Kaiser test is positive, consider a second coupling (double coupling).
Protocol 2: Troubleshooting Aggregation with a Chaotropic Salt Wash
-
Perform Fmoc Deprotection: Carry out the standard Fmoc deprotection step with 20% piperidine in DMF and wash the resin with DMF.
-
Chaotropic Salt Wash: Prepare a 0.5 M solution of LiCl in DMF. Add this solution to the resin and agitate for 15-30 minutes.
-
Wash: Drain the LiCl solution and wash the resin thoroughly with DMF to remove any residual salt.
-
Proceed with Coupling: Continue with the standard coupling protocol as described in Protocol 1.
Visualizations
Caption: Standard workflow for coupling this compound.
Caption: Decision-making workflow for troubleshooting aggregation.
Artifacts in mass spectrometry from Fmoc-L-Photo-Methionine
This guide provides troubleshooting assistance and frequently asked questions regarding artifacts encountered during the mass spectrometry analysis of Fmoc-L-Photo-Methionine. It is intended for researchers, scientists, and drug development professionals utilizing this photo-crosslinker in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected molecular weight of this compound, and what should I look for as its primary ion in ESI-MS?
A1: this compound has an empirical formula of C₂₁H₂₁N₃O₄ and a monoisotopic molecular weight of 379.1535 g/mol [1]. In positive mode electrospray ionization (ESI+), you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 380.1608.
Q2: I am observing peaks at m/z ~402 and ~418 in my spectrum. What are these signals?
A2: These are common salt adducts. Mass spectrometers, especially ESI sources, are highly sensitive to the presence of salts in the sample or mobile phase[2][3]. The peak at m/z ~402 corresponds to the sodium adduct [M+Na]⁺, and the peak at m/z ~418 is the potassium adduct [M+K]⁺.
-
Troubleshooting: To minimize these adducts, use high-purity solvents and LC-MS grade additives. If salts are integral to your sample buffer, consider an offline desalting step using a C18 ZipTip or a similar solid-phase extraction method prior to analysis.
Q3: My observed mass is 16 Da or 32 Da higher than the expected mass of my peptide containing Photo-Methionine. What is the cause?
A3: This mass shift is characteristic of oxidation of the methionine residue. The thioether side chain of methionine is susceptible to oxidation, which can occur during sample synthesis, purification, storage, or even within the mass spectrometer's ion source[4][5].
-
+16 Da corresponds to the formation of methionine sulfoxide.
-
+32 Da corresponds to the further oxidation to methionine sulfone[5].
-
Troubleshooting: To prevent oxidation, handle samples on ice when possible, store them under an inert atmosphere (like argon or nitrogen), and use fresh, de-gassed solvents. Adding antioxidants like DTT or TCEP can help, but be aware they may introduce other ions into the spectrum.
Q4: My spectrum shows a prominent peak around m/z 352, a loss of 28 Da from the parent ion. What fragmentation does this represent?
A4: This is a characteristic neutral loss from the diazirine ring, a key functional group in this compound[6]. Upon collisional activation, the diazirine readily extrudes a molecule of nitrogen (N₂), which has a mass of ~28 Da. This is a primary fragmentation event for this and similar photo-crosslinking amino acids.
Q5: I see strong signals at m/z values like 179 and 223. Are these related to my compound?
A5: Yes, these are well-known fragment ions originating from the fluorenylmethyloxycarbonyl (Fmoc) protecting group. During in-source fragmentation or MS/MS analysis, the Fmoc group can cleave to produce stable carbocations. The most common fragments are related to the dibenzofulvene moiety (m/z 179.08 as a radical cation after proton loss) and other related structures.
Q6: Can my LC solvents cause artifacts with this compound?
A6: Yes, while less common, solvent molecules can form adducts or participate in reactions. For example, using acetone (B3395972) for precipitation or cleaning can sometimes lead to adducts (+58 Da) or more complex reactions like aldol (B89426) condensation products, especially under non-acidic conditions[7]. Always use high-purity, LC-MS grade solvents to minimize these issues. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can also lead to the formation of formate (B1220265) ([M+HCOOH-H]⁻ in negative mode) or ammonium ([M+NH₄]⁺) adducts[8][9].
Summary of Common Artifacts
The following table summarizes the expected m/z values for common ions and artifacts associated with this compound in positive-ion ESI-MS.
| Ion/Fragment Description | Molecular Formula of Ion | Mass Shift from M (Da) | Expected m/z |
| Parent Molecule (M) | C₂₁H₂₁N₃O₄ | 0 | 379.15 |
| Protonated Molecule [M+H]⁺ | C₂₁H₂₂N₃O₄⁺ | +1.01 | 380.16 |
| Sodium Adduct [M+Na]⁺ | C₂₁H₂₁N₃O₄Na⁺ | +22.99 | 402.14 |
| Potassium Adduct [M+K]⁺ | C₂₁H₂₁N₃O₄K⁺ | +38.96 | 418.11 |
| Ammonium Adduct [M+NH₄]⁺ | C₂₁H₂₅N₄O₄⁺ | +18.04 | 397.19 |
| Methionine Sulfoxide [M+O+H]⁺ | C₂₁H₂₂N₃O₅⁺ | +16.00 | 396.16 |
| Methionine Sulfone [M+O₂+H]⁺ | C₂₁H₂₂N₃O₆⁺ | +32.00 | 412.15 |
| Loss of N₂ [M-N₂+H]⁺ | C₂₁H₂₂N₁O₄⁺ | -28.01 | 352.15 |
| Fmoc Fragment (dibenzofulvene) | C₁₄H₁₀⁺ | - | 178.08 |
Diagrams
Caption: Logical workflow for identifying common mass spectrometry artifacts.
Caption: Primary fragmentation pathways of this compound in MS/MS.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Reconstitution: Dissolve the peptide or small molecule sample containing the this compound modification in a suitable solvent. A common starting solvent is 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation for ESI+.
-
Concentration: Adjust the concentration to be within the optimal range for your instrument, typically low micromolar (µM) to high nanomolar (nM) for modern mass spectrometers.
-
Vials: Use certified low-bind polypropylene (B1209903) or glass autosampler vials to prevent sample loss.
-
Centrifugation: Briefly centrifuge the sample to pellet any insoluble material that could block the LC system.
-
Handling: Keep samples chilled (4 °C) in the autosampler to minimize degradation or oxidation during the analysis queue.
Protocol 2: General LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A standard reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size) is suitable for most applications.
-
Mobile Phase A: 99.9% Water, 0.1% Formic Acid.
-
Mobile Phase B: 99.9% Acetonitrile, 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3-5 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., Nitrogen at 8-12 L/hr).
-
MS1 Scan: Scan a relevant m/z range, for example, m/z 150-1000, to detect the parent ion and major fragments.
-
MS2 (Tandem MS) Scan: Use data-dependent acquisition (DDA) to trigger fragmentation on the most abundant precursor ions.
-
Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 15-40 eV) to ensure a rich fragmentation spectrum, as different bonds require different energies to cleave.
-
-
References
- 1. ≥95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 4. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry analysis of photo-induced methionine oxidation of a recombinant human monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc- L -photo-methionine = 95 945859-89-2 [sigmaaldrich.com]
- 7. Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Fmoc-L-Photo-Methionine in Culture Media
For researchers, scientists, and drug development professionals incorporating Fmoc-L-Photo-Methionine into their experiments, ensuring its complete dissolution in culture media is critical for accurate and reproducible results. The hydrophobic nature of the Fmoc protecting group presents a significant challenge to its aqueous solubility. This guide provides troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my cell culture medium?
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the L-Photo-Methionine is highly hydrophobic. This characteristic significantly reduces the molecule's solubility in aqueous solutions like standard cell culture media. Direct addition of the powdered compound to your media will likely result in precipitation or incomplete dissolution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful organic solvent that can effectively dissolve many hydrophobic compounds and is generally well-tolerated by most cell lines at low final concentrations.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, while primary cells or more sensitive cell lines may require concentrations below 0.1%.[1] It is always best to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: Can I use other solvents besides DMSO?
While DMSO is the most common, other solvents or solubilizing agents can be considered, though they may require more extensive optimization. Options include:
-
Ethanol (B145695): Can be used, but it is also cytotoxic. The final concentration should generally be kept below 1%.[2]
-
Co-solvent systems: A mixture of ethanol and polyethylene (B3416737) glycol 400 (PEG 400) has been used to dissolve some hydrophobic compounds for cell culture.
-
Pluronic F-127: A non-ionic surfactant that can aid in the solubilization of hydrophobic molecules in aqueous solutions.
Q5: Is there a difference in solubility between this compound and L-Photo-Methionine?
Yes, there is a significant difference. The unprotected L-Photo-Methionine is more water-soluble than its Fmoc-protected counterpart. L-Photo-Methionine can be dissolved in aqueous solutions up to approximately 6 mg/mL, and its dissolution can be aided by warming the media to 37°C and vortexing. The presence of the bulky, hydrophobic Fmoc group dramatically decreases the aqueous solubility of this compound.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Culture Media
This is a common issue known as "crashing out," where the compound rapidly precipitates when the high-concentration organic stock solution is diluted into the aqueous culture medium.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting immediate precipitation of this compound.
Issue: Media Becomes Cloudy or a Crystalline Precipitate Forms After Incubation
Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions with media components.
Logical Relationship for Delayed Precipitation
Caption: Addressing delayed precipitation in culture.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a critical first step to minimize the final volume of solvent added to the cell culture.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-100 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Culture Medium
This protocol details the critical dilution step to prevent the compound from precipitating out of solution.
Experimental Workflow for Dilution
References
Technical Support Center: Minimizing Photo-damage During Cellular UV Irradiation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize photo-damage to cells during ultraviolet (UV) irradiation experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of UV radiation used in cell biology and what are their main effects? A1: UV radiation is categorized into three main types based on wavelength: UVA (320-400 nm), UVB (290-320 nm), and UVC (100-290 nm).[1]
-
UVA: Often used for photoactivation of compounds. It can penetrate deeper into tissues and primarily causes oxidative stress through the generation of reactive oxygen species (ROS).[2][3]
-
UVB: The major cause of DNA damage from sun exposure. It is directly absorbed by cellular DNA, leading to the formation of photoproducts like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts.[4][5]
-
UVC: Possesses the highest energy and is the most damaging, but it is primarily found in artificial sources like germicidal lamps as it is filtered by the atmosphere.[1][6] It is often used in lab settings for crosslinking and sterilization.[7]
Q2: What are the main cellular targets of UV-induced damage? A2: The primary cellular targets are DNA, lipids, and proteins.[6] DNA is a major chromophore, especially for UVB, leading to direct damage.[4] UV can also activate cell surface receptors and cytoplasmic kinases, triggering signaling cascades independent of nuclear damage.[4] This can lead to apoptosis (programmed cell death), cell cycle arrest, or other cellular responses.[8][9]
Q3: How can I reduce phototoxicity before starting my experiment? A3: Several strategies can mitigate photo-damage.
-
Wavelength Selection: Use the longest possible wavelength that achieves your experimental goal, as shorter wavelengths are generally more damaging.[10]
-
Optimize Light Dose: Use the lowest effective light intensity and shortest exposure time. Lower intensity illumination for a longer duration is often less damaging than short, intense bursts.[10][11]
-
Use Protective Agents: Consider supplementing cell culture media with antioxidants or ROS scavengers like Trolox (a soluble form of vitamin E) or ascorbic acid to neutralize harmful free radicals.[10][11][12]
-
Maintain Healthy Cultures: Ensure cells are healthy and not under other stresses (e.g., from transfection or drug treatment), as this can increase their sensitivity to light.[10]
Q4: Does the plastic lid of my culture plate block UV radiation? A4: Yes, standard plastic petri dish lids absorb a significant amount of UV radiation, particularly UVC. For direct irradiation of cells, the lid must be removed.[13] Always place a control sample in the crosslinker with the lid on to confirm the lid's blocking effect.[13]
Q5: Can UV irradiation of my culture medium be harmful to the cells? A5: Yes, UV irradiation can impact the chemical composition of culture media, generating hydrogen peroxide (H₂O₂) and other reactive oxygen species that can lead to diminished cell growth.[14][15] While moderate doses may have minimal impact on robust cell lines like CHO cells, it is a critical factor to consider.[14][15] It is recommended to minimize oxygen in the media prior to UV treatment to reduce this negative impact.[14]
Troubleshooting Guide
Problem: I'm observing excessively high cell death after UV irradiation.
| Possible Cause | Solution / Troubleshooting Step |
| UV Dose is too high. | The required UV dose is highly cell-type dependent. Perform a dose-response curve to determine the optimal energy level for your specific cells that achieves the desired effect without excessive toxicity. Start with a range of doses (e.g., 5-60 J/m²) and assess viability 24-48 hours post-irradiation.[9][13] |
| Incorrect UV Wavelength. | Shorter wavelengths (UVC, UVB) are more cytotoxic than longer wavelengths (UVA).[1] Ensure you are using the correct wavelength for your application. If possible, switch to a longer, less damaging wavelength.[10] |
| Cell Confluency is too low. | Cells cultured at lower densities are often more susceptible to UV damage than more confluent cultures.[3] Ensure a consistent and optimal cell density across experiments. |
| Media Volume is too low. | A very thin layer of media offers less of a buffer against UV. Ensure cells are covered by a sufficient, consistent volume of media or PBS during irradiation. For many crosslinking protocols, cells are washed with PBS and irradiated with just enough liquid to cover the monolayer.[7] |
| Heat Generation from UV Lamp. | High-intensity UV lamps can generate heat, which can be an additional stressor. For adherent cells, place the culture dish on a pre-chilled cooling block or on ice during the procedure to maintain a low temperature.[7] |
| Phototoxicity from Media. | Phenol red and other components in cell culture media can generate ROS upon UV exposure. For the duration of the irradiation, replace the culture medium with a balanced salt solution like PBS to reduce the generation of toxic byproducts.[7] |
Problem: My experimental results are inconsistent between replicates.
| Possible Cause | Solution / Troubleshooting Step |
| Uneven UV Exposure. | Ensure the UV light source provides uniform irradiance across the entire sample area. Use a UV radiometer to measure the intensity at different points on the exposure surface.[16] For liquid cultures in petri dishes, dispense the cell suspension slowly into the center to form a distinct droplet with a consistent surface area.[13] |
| Fluctuations in Lamp Output. | UV lamps degrade over time, leading to decreased intensity.[17] Regularly check the lamp's output with a radiometer and replace the bulb according to the manufacturer's recommendations. |
| Contamination on Lamp or Plate. | Fingerprints, dust, or other contaminants on the lamp or the bottom of the culture plate can block UV light, leading to inconsistent dosing.[17] Ensure all surfaces are clean before use. |
| Cells are Activating Stress Responses. | If cells are partially dosed and allowed time to recover, they can activate stress responses that make them resistant to further UV exposure.[13] Deliver the full intended UV dose in a single, uninterrupted session. |
Quantitative Data Summary
Table 1: Example UV Doses for Inducing Cellular Effects
Note: These values are illustrative and should be optimized for your specific cell line, equipment, and experimental goals.
| Cell Line | UV Type | Dose | Observed Effect |
| HeLa | UVA | 7.6 J/cm² | 50% apoptosis/death (GreenSpot source)[3] |
| HeLa | UVA | 2.52 J/cm² | 50% apoptosis/death (BlakRay lamp)[3] |
| A375 (Melanoma) | Blue Light (455 nm) | 10.9 J/cm² | ED₅₀ (50% reduction in cell growth)[18] |
| A549 (Lung Carcinoma) | Blue Light (455 nm) | 30.5 J/cm² | ED₅₀ (50% reduction in cell growth)[18] |
| HL-60 (Leukemia) | UVC (280 nm) | 8-30 J/m² | Dose-dependent apoptosis[9] |
| HL-60 (Leukemia) | UVC (280 nm) | 60 J/m² | Necrosis[9] |
| Adherent Mammalian Cells | UVC (254 nm) | 400 mJ/cm² | Standard dose for eCLIP cross-linking[7] |
Key Experimental Protocols
Protocol 1: General UV Irradiation of Adherent Mammalian Cells
This protocol provides a framework for irradiating adherent cells for applications like DNA damage studies or crosslinking.
-
Cell Preparation: Culture cells to the desired confluency (typically 70-90%) in the appropriate culture vessel (e.g., 10 cm dish). Ensure cell viability is >95% before starting.[7][19]
-
Washing: Aspirate the culture medium. Gently wash the cell monolayer once with an appropriate volume of room-temperature, sterile 1x PBS (e.g., 15 mL for a 15 cm plate).[7]
-
Final Preparation: Aspirate the wash buffer. Add a minimal volume of cold, sterile 1x PBS to just cover the cell surface (e.g., 5 mL for a 15 cm plate).[7]
-
Cooling: Place the culture dish on a leveled bed of ice or a pre-chilled (4°C) cooling block. This is critical to minimize heat-induced damage.[7]
-
Irradiation:
-
Turn on the UV source (e.g., a UV crosslinker) to allow the lamp to warm up and stabilize.
-
Remove the lid from the culture dish.[13]
-
Place the dish (still on ice/cooling block) inside the UV chamber, ensuring it is level and centered under the lamp.
-
Irradiate the cells with the predetermined UV dose (e.g., for crosslinking, 400 mJ/cm² at 254 nm).[7]
-
-
Post-Irradiation: Immediately after irradiation, remove the plate from the chamber. Proceed with your downstream application (e.g., cell lysis for immunoprecipitation, or adding fresh media for cell recovery studies).
Protocol 2: Quantifying UV-Induced DNA Damage via Gel Electrophoresis
This protocol describes a simple, gel-based assay to measure DNA strand breaks resulting from UV damage.[5][20]
-
Sample Preparation: Isolate plasmid or genomic DNA and place it in a UV-transparent tube or plate.
-
UV Exposure: Expose the DNA samples to a range of UVB doses. Include a no-UV control. For enhanced sensitivity, especially for detecting CPDs, the sample can be treated with T4 Endonuclease V, which creates strand breaks at the sites of these dimers.[5][20]
-
Alkaline Treatment: To reveal single-strand breaks, add an alkaline buffer (e.g., 0.3M NaOH, 1mM EDTA) to each DNA sample to denature the DNA.[5]
-
Gel Electrophoresis: Load the denatured DNA samples onto an agarose (B213101) gel and perform electrophoresis.
-
Visualization & Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).
-
Interpretation: The extent of DNA damage is directly correlated with the mobility of the DNA in the gel. Undamaged (or less damaged) DNA will remain supercoiled or as a high molecular weight band, while damaged DNA will appear as a smear migrating further down the gel. The distance migrated is proportional to the degree of UV exposure.[5][20]
Visualizations: Workflows and Pathways
Caption: A general experimental workflow for the UV irradiation of adherent cells.
Caption: A troubleshooting flowchart for addressing high cell death after UV irradiation.
Caption: A simplified diagram of UV-induced cellular signaling pathways.
References
- 1. Ultraviolet Irradiation of Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Mechanisms of UV-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. mdpi.com [mdpi.com]
- 7. UV Crosslinking of Adherent Cells for eCLIP [protocols.io]
- 8. UV-induced signaling pathways associated with corneal epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultraviolet light-emitting diode irradiation-induced cell death in HL-60 human leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ProtocolsUVLibrary < Lab < TWiki [barricklab.org]
- 14. researchgate.net [researchgate.net]
- 15. Treating cell culture media with UV irradiation against adventitious agents: minimal impact on CHO performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mattek.com [mattek.com]
- 17. UV Lamp Troubleshooting - Solve Common UV Curing Issues | Alpha-Cure [alpha-cure.com]
- 18. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UV Crosslinking of Suspension Cells for eCLIP [protocols.io]
- 20. In vitro Method to Quantify UV Mediated DNA Damage — Journal of Young Investigators [jyi.org]
Validation & Comparative
A Researcher's Guide to Validating Protein Interactions Identified by Photo-Crosslinking
Photo-crosslinking techniques are powerful tools for capturing protein-protein interactions (PPIs) in their native cellular environment, including transient and weak associations that are often missed by other methods.[1] By incorporating photo-reactive amino acid analogs into proteins, researchers can use UV light to form covalent bonds between interacting partners, effectively "freezing" the interaction for subsequent analysis.[1][2] However, the identification of a cross-linked product is just the first step. Rigorous validation is essential to confirm the biological relevance of these interactions and to avoid false positives.[3]
This guide provides a comparative overview of common experimental methods used to validate PPIs initially identified through photo-crosslinking. We will delve into the principles, protocols, and a comparative analysis of techniques such as Co-Immunoprecipitation, Western Blotting, Pull-Down Assays, Far-Western Blotting, and the Proximity Ligation Assay.
Overall Workflow: From Crosslinking to Validation
The general process begins with the in vivo photo-crosslinking of proteins, followed by cell lysis. From there, the cross-linked complexes are typically isolated, and the interacting partners are identified, often using mass spectrometry. The subsequent validation phase is crucial for confirming these putative interactions.
Comparison of Validation Techniques
Choosing the right validation method depends on the nature of the interaction (stable vs. transient), the availability of reagents, and the specific question being asked (e.g., direct vs. indirect interaction, subcellular localization). The following table summarizes the key characteristics of each technique.
| Technique | Principle | Interaction Type Detected | In Vivo / In Vitro | Key Advantage | Key Limitation |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a lysate along with its bound interaction partners ("prey").[4] | Primarily stable or strong interactions within a complex. Can detect weaker interactions if cross-linked first.[5] | In vivo (interactions occur in the cell). | Gold standard for confirming interactions in a near-native cellular context.[6] | Does not distinguish between direct and indirect interactions.[7] |
| Pull-Down Assay | An affinity-tagged "bait" protein is immobilized on beads and used to capture interacting "prey" proteins from a lysate.[8] | Can confirm direct, stable, or strong interactions.[5][9] | In vitro (purified components are mixed). | Excellent for confirming direct binary interactions; does not require a specific antibody for the bait.[8] | Interaction occurs outside the native cellular environment, which can lead to non-physiological binding.[10] |
| Far-Western Blot | A membrane with separated proteins is probed with a labeled, purified "bait" protein to detect direct binding to an immobilized "prey".[11][12] | Detects direct binary interactions.[13][14] | In vitro. | Useful for identifying direct interaction partners and mapping interaction domains.[14] | Requires refolding of proteins on the membrane, which may not always be successful. |
| Proximity Ligation Assay (PLA) | Uses pairs of antibody-oligonucleotide conjugates that, when in close proximity (<40 nm), generate a fluorescent signal via rolling circle amplification.[15][16] | Detects interactions occurring in close proximity within intact cells.[17] | In situ (within fixed cells/tissues). | Provides spatial information, visualizing the subcellular location of interactions; highly sensitive.[16][18] | Requires two highly specific primary antibodies raised in different species; proximity does not definitively prove direct interaction.[19] |
Experimental Protocols and Method-Specific Workflows
Co-Immunoprecipitation (Co-IP) followed by Western Blot
Co-IP is a cornerstone technique for validating interactions within a cellular context. It relies on a specific antibody to isolate the protein of interest and its binding partners.[4] When validating a photo-crosslinking result, the protocol is performed on lysate from both cross-linked and non-cross-linked cells to demonstrate that the interaction is captured and stabilized by the crosslinking process.
Detailed Protocol:
-
Cell Lysis: Lyse both UV-cross-linked and non-cross-linked control cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with mild detergent like NP-40). Add protease and phosphatase inhibitors.
-
Pre-Clearing: Incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add 2-5 µg of the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[4]
-
Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immunocomplexes.[4]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins using SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the putative interacting "prey" protein.[20] A band corresponding to the prey protein in the cross-linked sample, but absent or significantly reduced in the non-cross-linked control, validates the interaction.
Pull-Down Assay
Pull-down assays are an in vitro method ideal for confirming a direct interaction between two proteins.[8] A purified, tagged "bait" protein is used to "pull down" its interacting partner from a cell lysate or a solution containing a purified "prey" protein.
Detailed Protocol:
-
Bait Protein Immobilization: Incubate a purified, tagged bait protein (e.g., GST-tagged or His-tagged) with affinity beads (e.g., Glutathione (B108866) or Ni-NTA resin) for 1-2 hours at 4°C.
-
Washing: Wash the beads several times with a suitable binding buffer to remove any unbound bait protein.
-
Binding: Add cell lysate or a purified prey protein solution to the beads with the immobilized bait. Incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins. A common control is to use beads with only the tag (e.g., GST) to identify proteins that bind non-specifically to the tag or beads.
-
Elution: Elute the protein complexes from the beads. This can be done by adding a competitor (e.g., glutathione for GST tags), changing pH, or using SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein.
Far-Western Blot
Far-Western blotting detects direct protein-protein interactions by using a purified, labeled protein as a probe to screen proteins immobilized on a membrane.[11][12]
Detailed Protocol:
-
Protein Separation: Separate proteins from a cell lysate (containing the "prey") via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Denaturation and Renaturation: Wash the membrane with a series of buffers containing decreasing concentrations of guanidine-HCl (e.g., 6M, 3M, 1M, 0.1M) to remove SDS and allow the immobilized proteins to refold.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific binding of the probe.[13]
-
Probe Incubation: Incubate the membrane with a solution containing the purified, labeled "bait" protein (the probe) overnight at 4°C. The bait protein can be labeled with biotin, an epitope tag (like HA or Flag), or be radioactive.[21]
-
Washing: Wash the membrane thoroughly with wash buffer (e.g., TBST) to remove the unbound probe.
-
Detection: Detect the bound probe. If the probe is biotinylated, use streptavidin-HRP. If it is epitope-tagged, use a specific primary antibody followed by an HRP-conjugated secondary antibody.[21] Visualize with a chemiluminescent substrate.
Proximity Ligation Assay (PLA)
PLA is a powerful technique for visualizing and quantifying protein interactions in situ. It provides spatial context to the interaction within the cellular architecture.[15][16] This is particularly useful for validating interactions that may be dependent on their subcellular localization.
Detailed Protocol:
-
Sample Preparation: Fix cells or tissue sections with paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody access.[19]
-
Blocking: Block the sample with a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sample with two primary antibodies raised in different species (e.g., rabbit and mouse), each recognizing one of the two proteins of interest.
-
PLA Probe Incubation: Add the PLA probes, which are secondary antibodies conjugated with unique DNA oligonucleotides (PLUS and MINUS). These probes will bind to their respective primary antibodies.[15]
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are brought near each other. Add a ligation solution containing connector oligonucleotides and a ligase to create a closed DNA circle.[15][17]
-
Amplification: Add a DNA polymerase to perform rolling-circle amplification (RCA) on the circular DNA template, generating a long DNA product.[15]
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Microscopy: Visualize the samples using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction event.[15] Quantify the number of spots per cell to measure the extent of the interaction.
Conclusion
Validating protein interactions identified by photo-crosslinking is a critical step in interactome research. No single method is sufficient on its own; a combination of approaches is often necessary to build a strong case for a genuine biological interaction.[3][5] Co-immunoprecipitation and Western blotting are considered the gold standard for confirmation in a cellular context. Pull-down and Far-Western assays are excellent for demonstrating direct binary interactions in vitro. For interactions that are difficult to detect or for those where subcellular location is important, the high sensitivity and in situ nature of the Proximity Ligation Assay offers a powerful alternative. By carefully selecting the appropriate validation techniques, researchers can confidently confirm novel interactions and gain deeper insights into the complex protein networks that govern cellular life.
References
- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Protein–protein interactions: switch from classical methods to proteomics and bioinformatics-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 7. The Journal of Brief Ideas [beta.briefideas.org]
- 8. Pull Down Assay - Profacgen [profacgen.com]
- 9. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Advantages and Disadvantages of Pull-Down and MS in Fusion Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Detection of protein-protein interactions by far-western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of Protein–Protein Interactions by Far-Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 13. Far-Western Blot Analysis in Protein Interaction Studies | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Far western blotting as a rapid and efficient method for detecting interactions between DNA replication and DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 17. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 18. scholars.northwestern.edu [scholars.northwestern.edu]
- 19. aboligo.com [aboligo.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Far-Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Orthogonal Validation of Crosslinking Mass Spectrometry Data
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of data from crosslinking mass spectrometry (XL-MS) is paramount. This guide provides a comprehensive comparison of orthogonal validation methods, complete with experimental protocols and quantitative data, to bolster confidence in your XL-MS findings.
Crosslinking mass spectrometry is a powerful technique for elucidating protein-protein interactions and defining the architecture of protein complexes. However, the complexity of XL-MS data necessitates rigorous validation to minimize false positives and ensure the biological relevance of identified crosslinks. Orthogonal validation, the practice of confirming findings with independent methods, is a critical step in this process.
This guide explores several key orthogonal validation strategies:
-
Computational Validation through False Discovery Rate (FDR) Control: Utilizing sophisticated software to statistically assess the confidence of crosslink identifications.
-
Integration with High-Resolution Structural Methods: Leveraging data from techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography to corroborate XL-MS distance restraints.
-
Biochemical and Biophysical Validation: Employing established laboratory techniques such as quantitative XL-MS with SILAC and site-directed mutagenesis to verify interactions.
-
Employing a Diverse Toolkit of Crosslinkers: Using multiple crosslinking reagents with different spacer arm lengths and reactivities to provide complementary structural information.
Comparative Analysis of Orthogonal Validation Methods
The following tables summarize quantitative data on the performance and application of various orthogonal validation approaches for XL-MS data.
Table 1: Performance of XL-MS Data Analysis Software
| Software | Crosslinker Type | Key Features | Reported Performance Metric | Reference |
| XlinkX | MS-cleavable & Non-cleavable | Integrated into Proteome Discoverer; supports various crosslinkers. | Identified 7% to over 50% more unique residue pairs (URPs) than other tools at a 5% FDR in a benchmark study.[1] | [1] |
| MeroX | MS-cleavable | User-friendly interface; specializes in MS-cleavable crosslinkers. | Successfully analyzed BS3 (non-cleavable) data where other tested software failed due to high system requirements.[2] | [2] |
| XiSEARCH | Any | Can handle any crosslinker chemistry; suitable for proteome-scale analyses. | Obtained the highest number of interactions (311/436) in a comparison with MeroX and MaxLynx for a DSBU-linked sample.[2] | [2] |
| OpenPepXL | Non-cleavable | Decoy-free FDR estimation. | Reports 7% to over 40% more structurally validated URPs than other tools on datasets with available high-resolution structures.[1] | [1] |
| MetaMorpheusXL | MS-cleavable & Non-cleavable | Ion-indexing algorithm for efficient large database searches; does not require signature fragment ions. | Identifies more MS-cleavable cross-linked peptides compared with existing software.[3][4] | [3][4] |
Table 2: Comparison of MS-Cleavable vs. Non-Cleavable Crosslinkers
| Feature | MS-Cleavable Crosslinkers (e.g., DSSO, DSBU) | Non-Cleavable Crosslinkers (e.g., BS3, DSS) | Key Considerations |
| Data Analysis Complexity | Simpler; fragmentation of the linker provides additional information for peptide identification.[5] | More complex; requires sophisticated algorithms to handle the larger search space.[6][7] | MS-cleavable linkers can significantly reduce the computational burden, especially for proteome-wide studies. |
| Number of Identifications | Can lead to a higher number of protein identifications due to simplified data analysis.[5] | Can also be successfully employed in large-scale studies with appropriate computational tools.[7] | The choice of crosslinker should be tailored to the specific research question and available computational resources. |
| Fragmentation | Improved peptide backbone fragmentation, which reduces ambiguity in peptide identifications.[6][7] | Fragmentation can be less informative, potentially leading to higher ambiguity. | The enhanced fragmentation of MS-cleavable linkers is a primary advantage.[6][7] |
| False Discovery Rate (FDR) | The use of MS-cleavable crosslinkers does not inherently reduce the FDR compared to non-cleavable ones.[8] | FDR needs to be carefully controlled regardless of the crosslinker type.[8] | Robust FDR estimation is crucial for all XL-MS experiments. |
Table 3: Quantitative XL-MS for Dynamic Interaction Analysis
| Method | Principle | Application | Reported Quantification | Reference |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic labeling of proteins with "light" and "heavy" amino acids allows for the relative quantification of crosslinks between different experimental conditions.[9] | Comparing conformational changes in proteins under different conditions, such as drug treatment.[9] | In one study, ~46% of total identified crosslinks were quantified using SILAC.[9] In another, ~78% of detected crosslinked peptides were quantified.[9] | [9] |
| Isotope-labeled Crosslinkers | Use of crosslinkers with light and heavy isotopes to quantify crosslinks between two samples.[9] | Similar applications to SILAC for comparing two states. | Can be complicated by retention time shifts between light and heavy labeled peptides.[9] | [9] |
| iqPIR (isobaric quantitative Protein Interaction Reporter) | Isotope-encoded isobaric crosslinkers that allow for multiplexed quantitative analysis.[9] | Enables the comparison of multiple conditions in a single experiment. | In a 6-plex experiment, ~94% of identified crosslinks were quantified, with ~71% quantified across all 6 channels.[9] | [9] |
Experimental Workflows and Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are diagrams and protocols for key orthogonal validation workflows.
Computational Validation Workflow
A fundamental step in any XL-MS experiment is the computational analysis and validation of identified crosslinks. This workflow outlines the key stages of this process.
Caption: Computational pipeline for identifying and validating crosslinked peptides from raw mass spectrometry data.
Orthogonal Validation Workflow using Cryo-EM
Integrating XL-MS data with cryo-EM provides a powerful approach to validate and refine structural models of protein complexes.
Caption: Workflow illustrating the integration of XL-MS distance restraints with cryo-EM structural data for model validation.
Biochemical Validation Workflow: Site-Directed Mutagenesis
Site-directed mutagenesis is a classic biochemical technique to confirm a protein-protein interaction identified by XL-MS.
Caption: A workflow for validating a protein-protein interaction identified by XL-MS using site-directed mutagenesis and co-immunoprecipitation.
Detailed Experimental Protocols
Protocol 1: Quantitative XL-MS using SILAC
This protocol provides a general framework for using SILAC to quantitatively compare protein interactions between two cell states.
1. Cell Culture and SILAC Labeling:
-
Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal arginine and lysine (B10760008), while the other is cultured in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆¹⁵N₄-Arg) and lysine (e.g., ¹³C₆¹⁵N₂-Lys).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings in the heavy medium.[10]
2. Experimental Treatment:
-
Apply the experimental treatment (e.g., drug addition) to one of the cell populations. The other population serves as the control.
3. Cell Harvesting and Lysis:
-
Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
4. Crosslinking:
-
Add the desired crosslinker (e.g., BS3) to the cell lysate at a predetermined optimal concentration.
-
Incubate for a specific time at a controlled temperature to allow the crosslinking reaction to proceed.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl).
5. Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the crosslinked lysate.
-
Digest the proteins into peptides using a protease such as trypsin.
6. Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Enrich for crosslinked peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
7. LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8. Data Analysis:
-
Use a suitable XL-MS search engine to identify crosslinked peptides.
-
Quantify the relative abundance of light and heavy crosslinked peptide pairs from the MS1 spectra. A change in the ratio between the two conditions indicates a change in the interaction or conformation.[9]
Protocol 2: Validation of a Protein-Protein Interaction by Site-Directed Mutagenesis and Co-Immunoprecipitation
This protocol describes how to validate a specific interaction identified by XL-MS.
1. Plasmid Preparation:
-
Obtain or generate expression plasmids for the two interacting proteins (Protein A and Protein B). One of the proteins (e.g., Protein B) should be tagged with an affinity tag (e.g., FLAG, HA) for immunoprecipitation.
2. Site-Directed Mutagenesis:
-
Based on the XL-MS data, identify the specific amino acid residue on Protein A that is crosslinked to Protein B.
-
Use a site-directed mutagenesis kit to mutate this residue in the expression plasmid for Protein A to a non-reactive amino acid (e.g., Alanine).[11]
-
Verify the mutation by DNA sequencing.
3. Cell Transfection and Expression:
-
Co-transfect mammalian cells with the plasmids for tagged Protein B and either wild-type Protein A or the mutant Protein A.
-
Allow the cells to express the proteins for 24-48 hours.
4. Cell Lysis:
-
Lyse the cells in a gentle lysis buffer that preserves protein-protein interactions (e.g., RIPA buffer with reduced detergent concentration).
5. Co-Immunoprecipitation:
-
Incubate the cell lysates with antibody-conjugated beads that specifically bind to the affinity tag on Protein B (e.g., anti-FLAG beads).
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
6. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for Protein A and Protein B.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
7. Interpretation:
-
If the interaction is genuine and the mutated residue is critical for the interaction, the amount of Protein A co-immunoprecipitated with Protein B will be significantly reduced in the sample with the mutant Protein A compared to the wild-type Protein A.
By employing these orthogonal validation strategies, researchers can significantly increase the confidence in their XL-MS data, paving the way for more accurate and impactful biological discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 3. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 11. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Diazirine Photo-Crosslinkers: A Superior Choice for Capturing Biomolecular Interactions
For researchers, scientists, and drug development professionals seeking to elucidate the intricate dance of biomolecular interactions, the selection of a photo-crosslinker is a critical decision that profoundly impacts experimental outcomes. Among the arsenal (B13267) of available reagents, diazirine-based photo-crosslinkers have emerged as a premier choice, offering distinct advantages over traditional alternatives such as benzophenones and aryl azides. This guide provides an objective comparison, supported by experimental data, to illuminate the superior performance of diazirines in capturing the transient and stable complexes that govern cellular function.
Diazirine-based reagents stand out due to their unique combination of small size, rapid photoactivation at biologically compatible wavelengths, and the generation of highly reactive, short-lived carbene intermediates. These features translate into higher specificity and reduced off-target effects, providing a clearer and more accurate snapshot of molecular interactions within their native environment.
Performance Comparison of Photo-Crosslinkers
The efficacy of a photo-crosslinker is determined by a combination of factors including its activation wavelength, the reactivity and lifetime of the generated intermediate, its size, and its propensity for non-specific labeling. Diazirines consistently outperform benzophenones and aryl azides in several key aspects.
| Feature | Diazirine-Based | Benzophenone-Based | Aryl Azide-Based |
| Photoreactive Group | Diazirine | Benzophenone (B1666685) | Aryl Azide (B81097) |
| Activation Wavelength (nm) | 330-370[1] | ~350-360[1] | 254-275 (simple); 300-460 (nitro-substituted)[1] |
| Reactive Intermediate | Carbene | Triplet Ketone | Nitrene |
| Reaction Mechanism | C-H/N-H/O-H insertion[2][3] | Hydrogen abstraction from C-H bonds[4] | C-H/N-H insertion, addition to double bonds, ring expansion[5] |
| Crosslinking Efficiency | Moderate to High; can be higher than benzophenones in specific contexts.[6] | Moderate; can be higher than diazirines in some cases due to less quenching by water.[1][2] | Variable; generally considered less efficient and specific than diazirines.[1] |
| Specificity | High, due to the short lifetime of the carbene intermediate, minimizing diffusion and non-specific labeling.[2][6] | Moderate; longer irradiation times can lead to non-specific labeling.[2] | Lower; can rearrange to form long-lived reactive species, leading to non-specific labeling.[1] |
| Size | Small, minimizing steric hindrance.[3][6] | Bulky, which can cause steric hindrance.[2][6] | Relatively bulky.[6] |
| Off-Target Effects | Lower, due to rapid reaction and quenching of the carbene.[2] | Can act as photosensitizers, leading to oxidative damage.[7] | Can be prone to side reactions and rearrangements.[6] |
| Quantum Yield | Not consistently reported, but effective in practice. | ~1 for C-H abstraction by the triplet state.[2] | 0.1-0.7 for azide disappearance. |
Unpacking the Advantages of Diazirines: A Closer Look at the Data
Experimental evidence underscores the benefits of employing diazirine-based probes. In a comparative study, diazirine-containing photoaffinity probes demonstrated significantly higher photo-cross-linking efficiencies and specificities for capturing protein-protein interactions compared to their benzophenone-based counterparts.[6] For instance, when targeting the H3K4Me3 'reader' protein SPIN1, diazirine probes achieved up to 59% labeling efficiency, whereas a benzophenone probe only reached 16% under similar conditions.[6]
Furthermore, diazirine probes exhibited markedly less non-specific labeling.[6] When incubated with a mixture of the target protein and a 10-fold excess of four unrelated proteins, the diazirine probes showed highly specific labeling of the target, while the benzophenone probe resulted in significant non-specific cross-linking to the other proteins.[6] This high specificity is a direct result of the short-lived and highly reactive carbene intermediate generated upon photoactivation, which reacts in the immediate vicinity of the probe's binding site before it can diffuse away and interact with non-target molecules.[2][6]
Another key advantage is the minimal steric footprint of the diazirine group, which is nearly isosteric to a methyl group.[3] This allows for its incorporation into small molecules and biomolecules with minimal perturbation of their natural binding interactions, a significant advantage over the bulky benzophenone and aryl azide moieties which can interfere with the very interactions they are meant to study.[2][3][6]
Visualizing the Chemical Mechanisms
The distinct reaction pathways of these photo-crosslinkers are central to their differing performance characteristics.
Experimental Workflow and Protocols
A typical workflow for identifying protein-protein interactions using a diazirine-based photo-crosslinker involves several key steps, from probe incubation to mass spectrometry analysis.
Detailed Experimental Protocol: Photoaffinity Labeling with a Diazirine Probe
This protocol is adapted from a method for identifying protein targets of small molecules in a complex protein mixture.[3]
1. Preparation of Samples:
-
Resuspend cell pellets or protein mixtures in a suitable buffer (e.g., PBS).
-
To a 0.5 mL microcentrifuge tube, add the protein mixture.
-
For competition experiments, pre-incubate a sample with a 10-100-fold molar excess of a non-crosslinking competitor compound for 15 minutes at 4°C.
-
Add the diazirine-containing photo-affinity probe to all samples (except the no-probe control) to a final concentration of 500 nM.
-
Incubate the reactions for an additional 15 minutes at 4°C.
2. Photo-crosslinking:
-
Place the samples on ice, approximately 6 cm from a 1000W Hg(Xe) lamp equipped with a bandpass filter for irradiation at ~350 nm.
-
Irradiate the samples for 1 minute. Keep a non-irradiated control sample covered with aluminum foil. The optimal irradiation time may vary depending on the lamp's power and distance to the sample.[3]
3. Click Chemistry for Reporter Tagging:
-
To the crosslinked samples, add a solution containing a reporter tag with a compatible reactive group (e.g., an azide-containing fluorophore or biotin (B1667282) for an alkyne-tagged probe).
-
Add a freshly prepared catalyst solution (e.g., copper(I) bromide and a ligand like TBTA) to initiate the click reaction.
-
Incubate the reaction for 1 hour at room temperature.
4. Protein Precipitation and Analysis:
-
Precipitate the proteins by adding four volumes of ice-cold acetone (B3395972) and incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the proteins, remove the supernatant, and wash the pellet with cold acetone.
-
Resuspend the protein pellets in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent tags) or western blotting and detection with streptavidin-HRP (for biotin tags).
5. Affinity Purification and Mass Spectrometry (for target identification):
-
For biotin-tagged proteins, perform affinity purification using streptavidin-coated beads.
-
Elute the bound proteins and identify them by mass spectrometry.
Conclusion
In the pursuit of understanding complex biological systems, diazirine photo-crosslinkers offer a superior method for capturing and identifying biomolecular interactions. Their small size, activation at biologically benign wavelengths, and the generation of highly reactive, short-lived carbene intermediates result in higher specificity and reduced off-target labeling compared to benzophenones and aryl azides. The supporting experimental data clearly demonstrates these advantages, making diazirines an invaluable tool for researchers in chemical biology, proteomics, and drug discovery. By providing a more accurate and detailed picture of the cellular interactome, diazirine-based photo-crosslinkers are paving the way for new discoveries and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 6. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fmoc-L-Photo-Methionine and Fmoc-L-Photo-Leucine for Protein-Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the landscape of protein-protein interaction (PPI) studies, the choice of photo-crosslinker is a critical determinant of experimental success. Among the powerful tools available, photo-activatable amino acids, particularly Fmoc-L-Photo-Methionine and Fmoc-L-Photo-Leucine, have emerged as robust probes for capturing transient and stable interactions within a cellular context. This guide provides an objective comparison of these two reagents, supported by experimental principles, to aid in the selection of the optimal tool for your research needs.
Both this compound and Fmoc-L-Photo-Leucine are diazirine-containing amino acid analogs.[1][2] Their structural similarity to their natural counterparts, methionine and leucine (B10760876), allows them to be incorporated into proteins during translation by the cell's own machinery.[1][2] Upon activation with UV light, the diazirine moiety forms a highly reactive carbene intermediate that can covalently crosslink with interacting proteins in close proximity.[3][4] This "zero-length" crosslinking provides a high-resolution snapshot of protein interactions in their native environment.
At a Glance: Key Properties and Performance Metrics
| Feature | This compound | Fmoc-L-Photo-Leucine | Key Considerations |
| Structure | Methionine analog with a diazirine ring on the side chain. | Leucine analog with a diazirine ring on the side chain. | Both are designed to mimic the natural amino acids to ensure efficient incorporation into proteins. |
| Incorporation | Incorporated in place of methionine. The relatively low abundance of methionine can be advantageous for more specific labeling.[5] | Incorporated in place of leucine. The higher abundance of leucine may lead to broader labeling of protein interfaces. | The choice depends on the desired labeling density and the specific protein system under investigation. |
| Crosslinking Chemistry | UV-A light (typically ~365 nm) activation generates a reactive carbene intermediate.[4][5] | UV-A light (typically ~365 nm) activation generates a reactive carbene intermediate.[1][6] | The crosslinking mechanism is identical for both molecules. |
| Specificity | The carbene intermediate is highly reactive and can insert into C-H, N-H, O-H, and S-H bonds.[7] Studies on diazirines suggest a preference for insertion into acidic residues (Asp, Glu).[8][9] | The carbene intermediate exhibits the same broad reactivity and preference for acidic residues.[8][9] | The local environment and accessibility of residues at the protein interface are the primary determinants of crosslinking sites. |
| Solubility | Generally soluble in aqueous solutions, though may require warming or vortexing for complete dissolution in media.[10] | Generally more soluble in aqueous solutions compared to photo-methionine.[10] | Ease of preparation of cell culture media. |
Deciding Between Photo-Methionine and Photo-Leucine: A Matter of Strategy
The decision to use this compound versus Fmoc-L-Photo-Leucine hinges on the specific goals of the PPI study.
-
For targeted, sparse labeling: this compound is an excellent choice. Due to the lower natural abundance of methionine in proteins, its incorporation will be more limited, potentially leading to fewer crosslinking events per protein. This can simplify the analysis of crosslinked products and provide more specific information about a particular interaction domain.[5]
-
For comprehensive, dense labeling: Fmoc-L-Photo-Leucine is often preferred when the goal is to capture a broader range of interactions or to increase the probability of crosslinking within a known interaction interface. Leucine is a more abundant amino acid, and its substitution with photo-leucine will result in a greater number of potential crosslinking sites throughout the proteome.
For many applications, a combination of both photo-amino acids is recommended to maximize the chances of capturing a specific PPI.[10]
Experimental Workflow and Methodologies
The following sections provide a detailed, generalized protocol for utilizing both this compound and Fmoc-L-Photo-Leucine in live cells for PPI studies. This is followed by an overview of the mass spectrometry analysis for identifying the crosslinked proteins and peptides.
Detailed Experimental Protocol: In Vivo Photo-Affinity Labeling and Crosslinking
This protocol outlines the key steps for metabolic labeling of mammalian cells with photo-amino acids, followed by UV-induced crosslinking and cell lysis.
Materials:
-
This compound or Fmoc-L-Photo-Leucine
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Methionine and Leucine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells to 70-80% confluency in complete medium.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells in methionine and leucine-free DMEM supplemented with 10% dFBS for 1-2 hours to deplete intracellular pools of these amino acids.
-
Prepare the labeling medium: methionine and leucine-free DMEM supplemented with 10% dFBS and the desired concentration of this compound (e.g., 0.5-2 mM) and/or Fmoc-L-Photo-Leucine (e.g., 1-4 mM). Note: If using only one photo-amino acid, supplement the medium with the corresponding natural amino acid that is not being replaced.
-
Replace the starvation medium with the labeling medium and incubate for 12-24 hours to allow for incorporation of the photo-amino acids into newly synthesized proteins.
-
-
UV Crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Place the cells on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Lysis and Protein Extraction:
-
After irradiation, immediately lyse the cells on ice using a suitable lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the crosslinked protein complexes.
-
-
Analysis of Crosslinked Products:
-
The crosslinked protein complexes can be analyzed by SDS-PAGE and Western blotting to visualize higher molecular weight species corresponding to the crosslinked partners of a protein of interest.
-
For identification of unknown interaction partners, the crosslinked complexes can be purified (e.g., via immunoprecipitation of a tagged bait protein) and subjected to mass spectrometry analysis.
-
Mass Spectrometry Analysis of Crosslinked Peptides
The identification of crosslinked peptides by mass spectrometry is a complex but powerful method to map PPI interfaces at the amino acid level.
General Workflow:
-
Protein Digestion: The purified crosslinked protein complexes are digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[11][12][13][14]
-
Data Analysis: Specialized software is used to identify the crosslinked peptide pairs from the complex MS/MS data. This involves searching for peptide pairs that are covalently linked by the photo-amino acid, taking into account the mass modification introduced by the crosslinker.[11][12][13][14] Different fragmentation methods like HCD and CID can be employed to optimize the identification of cross-linked peptides.[11][12][13]
Visualizing the Path to Discovery
To better illustrate the processes described, the following diagrams outline the key signaling and experimental workflows.
Caption: Mechanism of Photo-Affinity Labeling (PAL).
Caption: General Experimental Workflow for PPI Studies.
Caption: Mass Spectrometry Workflow for Crosslink Identification.
Conclusion
Both this compound and Fmoc-L-Photo-Leucine are powerful reagents for the study of protein-protein interactions. The choice between them is not a matter of inherent superiority, but rather of experimental design and the specific biological question being addressed. By understanding their respective properties and the nuances of the photo-affinity labeling workflow, researchers can confidently select the appropriate tool to illuminate the intricate networks of protein interactions that govern cellular life.
References
- 1. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Photo-methionine - Wikipedia [en.wikipedia.org]
- 6. L-Photo-leucine - Wikipedia [en.wikipedia.org]
- 7. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 12. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Negative Controls in In Vivo Photo-Crosslinking
An objective comparison of essential controls to ensure the validity of your in vivo photo-crosslinking results.
In the quest to capture transient and dynamic protein-protein interactions within a living cell, in vivo photo-crosslinking stands out as a powerful technique. By introducing photo-activatable amino acids or chemical crosslinkers, researchers can use UV light to covalently trap interacting molecules in their native environment. However, the interpretation of these experiments hinges on the rigor of the controls employed. This guide provides a comprehensive comparison of common negative controls used in in vivo photo-crosslinking experiments, complete with experimental data and detailed protocols to aid researchers in designing robust and reliable studies.
The Critical Role of Negative Controls
Negative controls are fundamental to distinguish specific, light-induced crosslinks from non-specific interactions and experimental artifacts. Without proper controls, researchers risk misinterpreting data, leading to false-positive interaction partners. The ideal negative control should mimic the experimental condition as closely as possible, differing only in the specific variable being tested – the photo-activation step.
Comparison of Common Negative Controls
Several types of negative controls are utilized in in vivo photo-crosslinking experiments. The choice of the most appropriate control depends on the specific experimental setup, the photo-crosslinker used, and the downstream analysis method (e.g., Western blotting or mass spectrometry).
| Negative Control Type | Principle | Advantages | Disadvantages | Typical Application |
| No UV Irradiation | The sample is treated identically to the experimental sample, but the UV light activation step is omitted. | Simple to implement; directly tests for light-dependent crosslinking. | Does not control for potential non-specific interactions caused by the photo-crosslinker itself, independent of UV activation. | Standard control for all photo-crosslinking experiments. |
| Non-Photo-Reactive Analog | A structurally similar but non-photo-activatable molecule is used in place of the photo-crosslinker. | Controls for any potential artifacts arising from the presence of the crosslinker molecule itself, such as altered protein function or localization. | Requires synthesis or commercial availability of a suitable analog; may not perfectly mimic the physicochemical properties of the active crosslinker. | Site-specific incorporation of unnatural amino acids (e.g., using Boc-lysine instead of a photo-reactive lysine (B10760008) analog). |
| Vehicle/Solvent Control | The vehicle used to dissolve the photo-crosslinker (e.g., DMSO) is added to the cells instead of the crosslinker solution. | Controls for any effects the solvent might have on the cells or protein interactions.[1] | Does not account for any effects of the crosslinker molecule itself. | Commonly used in conjunction with other negative controls, especially when using chemical photo-crosslinkers. |
| Mock-Transfected/Uninduced Cells | Cells that do not express the protein of interest (or the machinery to incorporate the photo-reactive amino acid) are subjected to the same crosslinking procedure. | Controls for non-specific binding of the protein of interest or the crosslinker to other cellular components. | Does not control for artifacts related to the expression of the target protein or the incorporation of the unnatural amino acid. | Experiments involving expression of a tagged protein of interest or a system for unnatural amino acid incorporation. |
Quantitative Data Comparison
The effectiveness of negative controls can be quantitatively assessed, typically through mass spectrometry-based proteomics. The number of identified cross-linked peptides or proteins in the negative control samples should be significantly lower than in the experimental samples.
| Negative Control | Metric | Result | Interpretation |
| No UV Irradiation | Number of identified cross-linked peptides | Typically <1% of the experimental sample | Demonstrates that the vast majority of crosslinks are UV-dependent. |
| Non-Photo-Reactive Analog (e.g., BocK) | Number of identified cross-linked peptides | Near-zero or background levels | Confirms that the observed crosslinks are due to the photo-reactive group and not the amino acid analog itself.[2] |
| Vehicle Control (e.g., DMSO) | Number of identified cross-linked peptides | Should be at background levels | Indicates that the solvent is not inducing non-specific protein aggregation or crosslinking.[1] |
Note: The exact quantitative results will vary depending on the specific experimental system, cell type, and mass spectrometry sensitivity.
Experimental Protocols
Below are detailed methodologies for implementing the most common negative controls in in vivo photo-crosslinking experiments.
Protocol 1: "No UV Irradiation" Control
This is the most fundamental control and should be included in every photo-crosslinking experiment.
Methodology:
-
Cell Culture and Crosslinker Incorporation: Culture and treat the cells with the photo-crosslinker (e.g., photo-reactive amino acid or chemical crosslinker) under the same conditions as the experimental sample.
-
Sample Preparation: Prepare the cells for UV irradiation as you would for the experimental sample (e.g., wash with PBS, place on a pre-chilled plate).
-
Control Step (Omit UV): Instead of irradiating the cells with UV light, keep the control plate in the dark, at the same temperature and for the same duration as the UV-exposed sample.
-
Cell Lysis and Downstream Analysis: Lyse the cells and proceed with the downstream analysis (e.g., immunoprecipitation, SDS-PAGE, mass spectrometry) in parallel with the experimental sample.
Protocol 2: Non-Photo-Reactive Analog Control
This control is particularly important when using site-specific incorporation of photo-reactive unnatural amino acids.
Methodology:
-
Cell Culture and Analog Incorporation: Culture cells under conditions that allow for the incorporation of an unnatural amino acid. For the negative control, provide a non-photo-reactive analog (e.g., Nε-Boc-lysine [BocK]) instead of the photo-reactive amino acid (e.g., 3'-azibutyl-N-carbamoyl-lysine [AbK]).[2]
-
UV Irradiation: Subject the cells to the same UV irradiation protocol as the experimental sample.
-
Cell Lysis and Downstream Analysis: Lyse the cells and analyze the crosslinked products. The absence of specific crosslinked species in the control sample, which are present in the experimental sample, validates that the crosslinking is dependent on the photo-reactive nature of the incorporated amino acid.[2]
Protocol 3: Vehicle (Solvent) Control
This control is essential when using chemical photo-crosslinkers that are dissolved in a solvent like DMSO.
Methodology:
-
Cell Culture: Culture the cells to the desired confluency.
-
Vehicle Treatment: Add the same volume of the vehicle (e.g., DMSO) used to dissolve the photo-crosslinker to the cell culture medium. Incubate for the same duration as the crosslinker treatment in the experimental sample.
-
UV Irradiation: Proceed with the standard UV irradiation protocol.
-
Cell Lysis and Downstream Analysis: Lyse the cells and analyze the results. This control helps to ensure that any observed effects are not due to the solvent.
Visualizing the Workflow and Logic
To better illustrate the experimental design and the logical relationship between the experiment and its controls, the following diagrams are provided.
Caption: Workflow comparing the experimental setup with key negative controls.
Caption: A logical guide to selecting appropriate negative controls.
By carefully selecting and implementing the appropriate negative controls, researchers can significantly increase the confidence in their in vivo photo-crosslinking results, paving the way for a deeper understanding of the dynamic protein interactome.
References
A Researcher's Guide to Bioinformatics Tools for Photo-Crosslinking Mass Spectrometry Data
Photo-crosslinking mass spectrometry (XL-MS) is a powerful technique for identifying transient or weak protein-protein interactions and elucidating the architecture of protein complexes in their native environment.[1] Unlike traditional amine-reactive crosslinkers (like DSS or BS3), photo-reactive crosslinkers, often containing diazirine groups, can be activated by UV light to form covalent bonds with a wider variety of amino acid residues, capturing a more diverse set of interactions.[2][3][4] This non-specific reactivity, however, generates highly complex datasets that present a significant bioinformatics challenge, necessitating specialized software for accurate analysis.[2]
This guide provides a comparative overview of common bioinformatics tools for analyzing photo-crosslinking MS data, supported by performance data and experimental protocols to aid researchers in selecting the optimal solution for their work.
General Photo-Crosslinking MS Workflow
The process begins with the introduction of a photo-activatable crosslinker to the biological sample, followed by UV activation to covalently link interacting proteins. The crosslinked complexes are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The final and most critical step is the computational analysis of the complex MS data to identify the crosslinked peptides and, by extension, the protein interaction sites.
Comparison of Key Bioinformatics Tools
Several software packages are available for the analysis of XL-MS data. While many were initially designed for traditional crosslinkers, they have been adapted to handle the complexity of various chemistries, including photo-crosslinking. The choice of software often depends on the type of crosslinker used (cleavable vs. non-cleavable), computational resources, and the desired user experience.
Qualitative Feature Comparison
The table below summarizes the key features of three commonly used software tools applicable to photo-crosslinking MS data analysis: MeroX, MaxLynx, and xiSEARCH.
| Feature | MeroX | MaxLynx | xiSEARCH |
| Primary Focus | MS-cleavable crosslinkers | Integrated into MaxQuant ecosystem | Universal, handles various crosslinkers |
| User Interface | Graphical User Interface (GUI) | Integrated within MaxQuant GUI | Primarily command-line, web-based viewer |
| Supported Crosslinkers | Specializes in MS-cleavable (e.g., DSBU, SDASO), but also supports non-cleavable (e.g., BS3).[5][6] | Supports various crosslinkers | Supports any crosslinker chemistry, including photo-activatable (e.g., SDA).[7] |
| Key Algorithm | Precursor mass-based search with specific algorithms for cleavable linkers. | Extension of the Andromeda search engine. | Specialized search engine for crosslinked peptides.[7] |
| Visualization | Integrated spectrum viewer for manual validation.[6] | Basic spectrum visualization within MaxQuant.[6] | Results are visualized with external tools like xiVIEW for 2D networks and spectra.[7] |
| FDR Control | Target-decoy approach for scoring and FDR estimation. | Integrated FDR control within the MaxQuant framework. | Utilizes xiFDR for robust statistical validation at multiple levels (PSM, residue-pair, protein-pair).[7][8] |
| Ease of Use | User-friendly GUI makes it accessible for beginners.[6] | Familiar for users of the MaxQuant platform. | Requires more expertise (command-line), but offers high flexibility. |
| Open Source | Yes[5] | No | Yes (xiSEARCH and associated tools)[7] |
Quantitative Performance Comparison
A study comparing MeroX, MaxLynx, and xiSEARCH on a bacterial membrane protein complex (FtsH-HflKC) using the MS-cleavable crosslinker DSBU provides valuable performance insights. The analysis was conducted on data from a high-resolution Thermo Scientific Lumos Orbitrap MS.[6]
| Metric | MeroX | MaxLynx | xiSEARCH |
| Total Crosslink Spectrum Matches (CSMs) Identified | 108 | 57 | 311 |
| Unique Crosslinked Residue Pairs | Not Reported | Not Reported | Not Reported |
| Relative Processing Time | Shortest | Longest | Intermediate |
| BS3 (Non-cleavable) Analysis | Completed | Failed (High System Req.) | Failed (High System Req.) |
Source: Data adapted from a comparative study on a bacterial membrane protein complex.[6]
The results indicate that xiSEARCH identified the highest number of crosslink spectrum matches, suggesting a higher sensitivity in this particular experiment.[6] MeroX was noted for its fast processing time and user-friendly interface for verifying interactions.[6] It is important to note that performance can vary significantly based on the dataset, crosslinker, and search parameters used.
Data Analysis Logic
The core task of any XL-MS search engine is to identify pairs of peptides covalently linked together from complex tandem mass spectra. This involves a significantly larger search space than standard proteomics. The general logic involves matching experimental spectra to theoretical spectra of all possible crosslinked peptide pairs from a protein sequence database.
Representative Experimental Protocol: Photo-Crosslinking with sulfo-SDA
This protocol is adapted from a study that used a quantitative photo-crosslinking workflow to study pH-dependent conformational changes in proteins.[3][8]
Crosslinker: Sulfosuccinimidyl 4,4′-azipentanoate (sulfo-SDA), a hetero-bifunctional crosslinker with an NHS-ester group and a photo-activatable diazirine group.[3]
Methodology:
-
NHS-Ester Labeling:
-
Prepare the protein of interest (e.g., Human Serum Albumin) in a suitable buffer like PBS.
-
Add the sulfo-SDA crosslinker to the protein solution. The NHS-ester group will react with available amine groups (primarily lysines) on the protein surface, decorating it with inactive diazirine moieties.[3]
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature.
-
Quench the reaction to stop the NHS-ester coupling.
-
-
Sample Preparation for Photo-Activation:
-
UV Photo-Activation:
-
Protein Digestion:
-
Denature, reduce, and alkylate the crosslinked protein sample.
-
Perform in-solution or in-gel proteolytic digestion, typically with trypsin, overnight at 37°C.[8]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use one of the aforementioned software tools (e.g., xiSEARCH) to search the acquired MS/MS data against a relevant protein database.
-
Specify the crosslinker (sulfo-SDA) and its reaction specificities in the search parameters.
-
Perform FDR filtering to obtain a high-confidence list of identified crosslinks.[8]
-
References
- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 6. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 7. Software – Rappsilber Laboratory [rappsilberlab.org]
- 8. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Photo-Activatable Amino Acids for Advanced Research and Drug Development
For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is paramount. Photo-activatable amino acids (PAAs) have emerged as indispensable tools for capturing transient and stable protein-protein interactions (PPIs) within their native cellular context. This guide provides an objective comparison of the performance of common PAAs, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Photo-activatable amino acids are unnatural amino acids that can be incorporated into proteins and subsequently activated by light to form a covalent bond with interacting molecules. This process, known as photo-crosslinking, allows for the "freezing" of molecular interactions for subsequent analysis. The choice of a PAA is critical and depends on the specific application, considering factors such as activation wavelength, crosslinking efficiency, and potential for cellular damage. This guide focuses on a comparative analysis of three major classes of PAAs: aryl azides, benzophenones, and diazirines.
Quantitative Performance Comparison
The selection of a suitable PAA is often a trade-off between crosslinking efficiency, specificity, and potential side effects. The following table summarizes key quantitative and qualitative data for the most commonly used PAAs to facilitate an informed decision.
| Feature | p-Azidophenylalanine (AzF) | p-Benzoyl-L-phenylalanine (Bpa) | Diazirine-containing Amino Acids (e.g., Photo-Leucine, Photo-Methionine, DiAzKs) |
| Photoreactive Group | Aryl azide | Benzophenone | Diazirine |
| Reactive Intermediate | Nitrene | Diradical (triplet state) | Carbene |
| Activation Wavelength (nm) | ~260-280 nm (can cause protein damage) or longer wavelengths with modifications. | ~350-365 nm.[1] | ~330-370 nm.[2][3] |
| Quantum Yield | Generally low. | 0.05 - 0.4.[4] | Generally higher than aryl azides. |
| Crosslinking Efficiency | Moderate, but can be influenced by the local environment. | Moderate; can be low for some interactions. Halogenated analogs can increase yields.[4][5] | High; a diazirine-based analog (DiAzKs) showed a sevenfold increase in RNA-protein crosslinking efficiency compared to conventional 254 nm UV crosslinking.[6] |
| Reactivity of Intermediate | Highly reactive and non-selective, can react with C-H, N-H, and O-H bonds, as well as be quenched by water. | Selectively abstracts hydrogen atoms from C-H bonds. Less susceptible to quenching by water.[4] | Highly reactive and inserts into a broad range of bonds, including those of acidic residues.[7] |
| Stability | Less stable in ambient light compared to diazirines. | Stable in ambient light. | More stable in ambient light than aryl azides.[2][3] |
| Potential for UV Damage | Higher potential for damage to proteins and nucleic acids due to lower activation wavelengths.[8] | Lower potential for cellular damage due to activation at longer, less energetic wavelengths.[1] | Lower potential for cellular damage due to activation at longer wavelengths. |
| Size | Relatively small. | Bulky, which can sometimes perturb protein structure or interactions. | Small, minimizing potential steric hindrance.[9] |
Key Experimental Protocol: Comparative Analysis of in vivo Photo-Crosslinking Efficiency
This protocol outlines a method to compare the in vivo photo-crosslinking efficiency of different PAAs for a known protein-protein interaction (Protein X and Protein Y).
1. Plasmid Construction:
- Create expression vectors for Protein X with an amber stop codon (TAG) at a specific site within the interaction interface with Protein Y.
- Co-transfect mammalian cells with the Protein X vector, a vector for the corresponding aminoacyl-tRNA synthetase/tRNA pair for the specific PAA (e.g., pAzF-RS, Bpa-RS, or DiAzK-RS), and a vector for Protein Y (e.g., with a FLAG tag for detection).
2. Cell Culture and PAA Incorporation:
- Culture the transfected cells in media supplemented with the respective PAA (e.g., 1 mM p-Azidophenylalanine, p-Benzoyl-L-phenylalanine, or a diazirine-containing amino acid).
- Incubate for 24-48 hours to allow for expression of the proteins and incorporation of the PAA into Protein X.
3. In Vivo Photo-Crosslinking:
- Wash the cells with phosphate-buffered saline (PBS).
- Expose the cells to UV light at the appropriate wavelength for each PAA (e.g., 365 nm for Bpa and diazirines) on ice for a defined period (e.g., 15-30 minutes).[9] A control group should be kept in the dark.
4. Cell Lysis and Protein Analysis:
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Separate the protein lysates by SDS-PAGE.
- Perform a Western blot analysis. Use an antibody against Protein X to detect both the monomeric Protein X and the crosslinked Protein X-Protein Y complex (which will appear at a higher molecular weight). Use an antibody against the FLAG tag on Protein Y to confirm the identity of the crosslinked partner.
5. Quantification of Crosslinking Efficiency:
- Use densitometry software (e.g., ImageJ) to quantify the band intensities of the monomeric Protein X and the crosslinked complex.
- Calculate the crosslinking efficiency for each PAA as: (Intensity of crosslinked band / (Intensity of crosslinked band + Intensity of monomeric band)) * 100%.
- Compare the calculated efficiencies to determine the relative performance of each PAA for the specific PPI.
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and procedures, the following diagrams have been generated using the DOT language.
Caption: Photo-activation mechanisms of common photo-activatable amino acids.
Caption: Experimental workflow for comparing PAA crosslinking efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]
Decoding Direct Protein Interactions: A Guide to Mutagenesis-Based Confirmation
For researchers, scientists, and drug development professionals, unequivocally confirming a direct protein-protein interaction (PPI) is a cornerstone of biological inquiry. While several methods can suggest an association, mutagenesis-based approaches provide powerful evidence for a direct binding event by identifying the specific residues crucial for the interaction. This guide offers a comprehensive comparison of mutagenesis techniques with alternative methods, supported by experimental data and detailed protocols, to aid in the robust validation of PPIs.
This guide will delve into the principles, advantages, and limitations of key techniques, present quantitative data in easily comparable formats, and provide detailed experimental protocols. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to enhance understanding.
Comparing the Tools: A Head-to-Head Analysis of PPI Validation Methods
Choosing the right method to confirm a suspected PPI depends on various factors, including the nature of the interacting proteins, the required sensitivity, and whether quantitative data is needed. The following table provides a high-level comparison of mutagenesis-based approaches against common alternative techniques.
| Feature | Site-Directed Mutagenesis | Alanine (B10760859) Scanning Mutagenesis | Deletion Mutagenesis | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Pull-Down Assay | Surface Plasmon Resonance (SPR) |
| Principle | Introduces specific point mutations to assess the role of individual amino acids in the interaction. | Systematically replaces residues with alanine to identify "hotspot" residues critical for binding. | Removes entire domains or regions to identify the interacting domain. | Antibody-based pulldown of a target protein and its binding partners from a cell lysate. | Reconstitution of a functional transcription factor through the interaction of two proteins fused to its domains, leading to reporter gene expression in yeast. | An in vitro method using a tagged "bait" protein to capture its interacting "prey" protein. | Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface. |
| Interaction Type | Direct | Direct | Direct | Can be direct or indirect (part of a larger complex) | Direct, binary | Direct | Direct |
| Quantitative Data | Yes (e.g., Kd, ΔΔG) | Yes (e.g., ΔΔG) | Semi-quantitative (presence/absence of interaction) | Semi-quantitative (Western blot band intensity) | Semi-quantitative (reporter gene activity) | Semi-quantitative (band intensity) | Yes (Kd, kon, koff) |
| Key Advantage | High precision in identifying critical residues. | Systematic mapping of the interaction interface. | Quickly identifies necessary domains for interaction. | Detects interactions in a cellular context. | High-throughput screening for novel interactions. | Relatively simple and versatile in vitro method. | Provides detailed kinetic and affinity data. |
| Key Limitation | Can be laborious if many residues are tested. | May not be suitable for residues where alanine substitution is structurally disruptive. | Can lead to protein misfolding and non-specific effects. | Prone to false positives due to non-specific antibody binding. | High rate of false positives and negatives; interactions occur in a non-native context. | In vitro nature may not reflect cellular conditions; potential for non-specific binding. | Requires purified proteins and specialized equipment. |
The Power of Perturbation: Quantitative Insights from Mutagenesis
Mutagenesis studies provide quantitative data on how specific amino acid changes affect the strength of a protein-protein interaction. This is often expressed as a change in the dissociation constant (Kd) or the change in the Gibbs free energy of binding (ΔΔG). A lower Kd value indicates a stronger interaction.
Here are some examples of quantitative data obtained from mutagenesis studies, demonstrating their utility in pinpointing critical interaction residues.
| Interacting Proteins | Mutation | Wild-Type Kd | Mutant Kd | Fold Change in Affinity | Reference |
| XRCC1-NTD & DNA Polymerase β | E98A | ~0.28 µM | ~0.07 µM | 4-fold increase | [1] |
| Human Growth Hormone (hGH) & hGH Receptor | Multiple (15 mutations) | - | - | 400-fold increase | [2] |
| CaVα1 AID & CaVβ | Y481A | 1.8 nM | 1.1 µM | ~611-fold decrease | [3] |
| CaVα1 AID & CaVβ | W490A | 1.8 nM | 3.3 µM | ~1833-fold decrease | [3] |
Data extracted from the SKEMPI 2.0 database and cited literature, which compiles changes in binding free energy, kinetics, and thermodynamics upon mutation for protein-protein interactions.[4]
Visualizing the Workflow: From Hypothesis to Confirmation
Understanding the experimental process is crucial for successful validation of PPIs. The following diagrams, generated using Graphviz, illustrate the workflows for mutagenesis-based confirmation and a common alternative, Co-Immunoprecipitation.
In Detail: Experimental Protocols
For successful and reproducible results, meticulous adherence to experimental protocols is essential. Below are detailed methodologies for key experiments discussed in this guide.
Site-Directed Mutagenesis Protocol
This protocol outlines the generation of a point mutation in a protein of interest to assess its impact on a PPI.
1. Primer Design:
-
Design a pair of complementary primers, typically 25-45 nucleotides in length, containing the desired mutation.
-
The mutation should be in the middle of the primers with ~10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥78°C.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
Use a plasmid containing the wild-type gene of interest as the template.
-
A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of template DNA (10-100 ng), 1.5 µL of each primer (10 µM), 1 µL of dNTP mix (10 mM), 1 µL of high-fidelity DNA polymerase, and nuclease-free water to a final volume of 50 µL.
-
PCR cycling conditions are typically: initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length. A final extension at 68°C for 5 minutes is recommended.
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, mutated DNA intact.[5]
4. Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and grow overnight cultures.
-
Isolate plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the isolation of a protein and its interacting partners from a cell lysate.[4][6][7][8]
1. Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[4][7]
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
3. Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer or a designated wash buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.
6. Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein. Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.
Pull-Down Assay Protocol
This in vitro method uses a tagged "bait" protein to isolate its interacting partners.[9][10][11]
1. Bait Protein Immobilization:
-
Incubate a purified, tagged "bait" protein (e.g., GST-tagged or His-tagged) with affinity beads (e.g., glutathione-agarose or Ni-NTA agarose) for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with a binding buffer to remove unbound bait protein.
2. Incubation with Prey Protein:
-
Prepare a cell lysate containing the "prey" protein or use a purified prey protein.
-
Incubate the lysate or purified prey with the immobilized bait protein for 2-4 hours or overnight at 4°C with gentle rotation.
3. Washing:
-
Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
4. Elution:
-
Elute the bait-prey complexes from the beads. For GST-tagged proteins, use a buffer containing reduced glutathione. For His-tagged proteins, use a buffer containing imidazole.
5. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
Yeast Two-Hybrid (Y2H) Protocol
The Y2H system is a genetic method to screen for binary protein interactions in yeast.[12][13][14][15]
1. Plasmid Construction:
-
Clone the "bait" protein into a vector containing a DNA-binding domain (DBD).
-
Clone the "prey" protein or a cDNA library into a vector containing a transcriptional activation domain (AD).
2. Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Plate the transformed yeast on a minimal medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.
3. Interaction Screening:
-
Plate the selected yeast on a more stringent selective medium (e.g., lacking histidine and adenine) to test for interaction.
-
Growth on the selective medium indicates a positive interaction, as the interaction between the bait and prey brings the DBD and AD together, activating the reporter genes required for growth.
4. Confirmation:
-
Perform a β-galactosidase assay as a secondary reporter assay to confirm positive interactions.
-
Isolate the prey plasmid from positive clones and sequence the insert to identify the interacting protein.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free kinetic and affinity data for PPIs.[11][16][17][18][19][20][21]
1. Ligand Immobilization:
-
Immobilize one of the interacting proteins (the "ligand") onto the surface of a sensor chip. Common immobilization chemistries include amine coupling.
-
The amount of immobilized ligand should be optimized to avoid mass transport limitations.
2. Analyte Injection:
-
Inject a series of concentrations of the other interacting protein (the "analyte") over the sensor surface at a constant flow rate.
-
A running buffer is continuously flowed over the sensor surface to establish a baseline.
3. Data Acquisition:
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
The association phase is monitored during analyte injection, and the dissociation phase is monitored when the injection is switched back to running buffer.
4. Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
5. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
By carefully selecting and executing the appropriate experimental strategy, researchers can confidently confirm and characterize direct protein-protein interactions, paving the way for a deeper understanding of cellular processes and the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Prediction of Alanine Scanning and Ligand Binding Energetics in G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alanine-scanning mutagenesis defines a conserved energetic hotspot in the CaVα1 AID-CaVβ interaction site that is critical for channel modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKEMPI 2.0: an updated benchmark of changes in protein–protein binding energy, kinetics and thermodynamics upon mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] SKEMPI: a Structural Kinetic and Energetic database of Mutant Protein Interactions and its use in empirical models | Semantic Scholar [semanticscholar.org]
- 7. SKEMPI v2.0 [life.bsc.es]
- 8. Pull Down Assay Technical - Profacgen [profacgen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 13. proteinguru.com [proteinguru.com]
- 14. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 15. ProThermDB [web.iitm.ac.in]
- 16. academic.oup.com [academic.oup.com]
- 17. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. Predicting the Effect of Single Mutations on Protein Stability and Binding with Respect to Types of Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. affiniteinstruments.com [affiniteinstruments.com]
Safety Operating Guide
Proper Disposal of Fmoc-L-Photo-Methionine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Fmoc-L-Photo-Methionine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a photosensitive amino acid containing a diazirine functional group. This group can be activated by UV light to form a highly reactive carbene, which is useful in photocrosslinking experiments but also necessitates special considerations for its disposal. The toxicological properties of this specific compound have not been fully investigated[1]. Therefore, it is crucial to handle it with care and assume it may possess hazards associated with its reactive functional groups.
Key Safety and Handling Information
Before beginning any disposal procedures, it is imperative to be familiar with the general safety precautions for handling this compound.
| Characteristic | Guideline | Source |
| Appearance | White to off-white powder. | [2] |
| Storage | Store at or below -20°C in a tightly sealed container, protected from light. | [2] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. | [1] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides. | [1] |
Experimental Protocol: Deactivation of the Photo-Reactive Group
To ensure safe disposal, the photo-reactive diazirine group of this compound should be intentionally decomposed prior to collection as chemical waste. This can be achieved by exposing the waste material to UV light in a controlled manner.
Objective: To convert the photo-reactive diazirine into a less reactive species before disposal.
Materials:
-
Waste this compound (solid or in solution)
-
A suitable transparent container (e.g., a borosilicate glass beaker or flask)
-
A UV lamp (optimal wavelength for photoactivation is around 345-365 nm)
-
A well-ventilated fume hood
-
Stirring capability (e.g., magnetic stir plate and stir bar)
Procedure:
-
Preparation:
-
If the waste is in solid form, dissolve it in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide) in the transparent container.
-
If the waste is already in solution, ensure it is in a UV-transparent container.
-
Place the container on a stir plate within a fume hood.
-
-
UV Exposure:
-
Position the UV lamp to irradiate the solution directly. For efficient activation, the lamp should be placed as close as safely possible to the container.
-
Turn on the UV lamp and the stirrer. The stirring will ensure even exposure of the solution to the UV light.
-
Irradiate the solution for a sufficient amount of time to ensure complete decomposition of the diazirine group. A minimum of 24 hours is recommended to ensure complete reaction, though the specific time may vary depending on the concentration and volume of the waste, as well as the intensity of the UV source.
-
-
Completion:
-
After the irradiation period, turn off the UV lamp and the stirrer.
-
The deactivated solution is now ready for collection as chemical waste.
-
Step-by-Step Disposal Procedure
Following the deactivation of the photo-reactive group, the waste can be disposed of by following standard laboratory procedures for chemical waste.
-
Waste Collection:
-
Transfer the deactivated this compound solution into a designated, properly labeled hazardous waste container.
-
This container should be made of a material compatible with the solvent used.
-
Do not mix this waste with incompatible waste streams.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Deactivated this compound solution in [Solvent Name]"
-
The approximate concentration and volume of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Flammable Liquid" if a flammable solvent was used).
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and have secondary containment.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-L-Photo-Methionine
For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling specialized chemical reagents. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Fmoc-L-Photo-Methionine, a photosensitive amino acid derivative crucial for advanced research in areas such as photo-affinity labeling and protein-protein interaction studies.
This compound is a diazirine-containing, photo-reactive compound. While comprehensive toxicological data is not fully available, its chemical nature necessitates stringent safety protocols to prevent potential health hazards and ensure the integrity of your experiments. This guide offers procedural, step-by-step guidance to address your operational questions and build a foundation of trust in your laboratory safety practices.
Essential Safety and Handling Information
Immediate Precautions: Due to the lack of extensive toxicological studies, this compound should be handled as a potentially hazardous substance. The primary concerns are eye, skin, and respiratory tract irritation upon contact or inhalation of the powder. As a diazirine-containing compound, it is also sensitive to light and heat, which can cause decomposition.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. | Protects against dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of after handling the compound. |
| Body Protection | A buttoned, full-length laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational and Disposal Plans
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and dark environment, specifically at or below -20°C, as recommended.[1]
-
Labeling: Ensure the container is clearly labeled with the compound's name and associated hazards.
Handling and Experimental Protocol
Working Environment: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. The workspace should be kept clean and organized.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatula, weighing paper, glassware, etc.) within the fume hood.
-
Weighing: Carefully weigh the desired amount of the powdered compound on weighing paper. Avoid creating dust.
-
Dissolving: Add the powder to the desired solvent in a suitable container. Gently swirl to dissolve.
-
Photo-Crosslinking Experiments: As this compound is photo-reactive, all steps prior to the intended UV irradiation should be performed in a dark room or with the reaction vessel protected from light (e.g., wrapped in aluminum foil).[2]
-
Post-Experiment: Following the experiment, decontaminate all surfaces and equipment that came into contact with the compound.
Spill Management
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
-
Reporting: Report the spill to your institution's environmental health and safety (EHS) department.
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include the chemical name and hazard warnings.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
| Property | Value |
| CAS Number | 945859-89-2[1][3] |
| Molecular Formula | C21H21N3O4[1][3] |
| Molecular Weight | 379.41 g/mol [1][3] |
| Appearance | White to off-white powder |
| Storage Temperature | ≤ -20°C[1] |
| Occupational Exposure Limits (PEL, TLV) | No data available |
| LD50/LC50 | No data available |
| GHS Hazard Classification | Not classified, but handle as potentially hazardous. |
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
